molecular formula C19H19N3O B601955 Imidafenacin Related Compound 1 CAS No. 170105-20-1

Imidafenacin Related Compound 1

Cat. No.: B601955
CAS No.: 170105-20-1
M. Wt: 305.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intermediate in the preparation of Imidafenacin impurities

Properties

CAS No.

170105-20-1

Molecular Formula

C19H19N3O

Molecular Weight

305.38

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthesis Causality, and Analytical Control[1]

Executive Summary

Imidafenacin Related Compound 1 (identified chemically as the Des-methyl analog of Imidafenacin) represents a critical process impurity in the synthesis of the antimuscarinic agent Imidafenacin. Unlike degradation products formed via hydrolysis (such as the carboxylic acid derivative), Related Compound 1 is a structural analog introduced primarily through raw material contamination.

Effective control of this compound is not achieved through downstream stabilization, but rather through rigorous upstream qualification of the starting material, 2-methylimidazole . This guide details the physicochemical properties, formation mechanism, and a self-validating HPLC protocol for the detection of this specific impurity.

Part 1: Chemical Identity & Properties[2][3]

Note on Nomenclature: In commercial and certificate of analysis (CoA) contexts, "Related Compound 1" is most frequently mapped to the des-methyl analog. Researchers should verify specific pharmacopoeial designations (JP/USP) as numbering can vary by supplier.

PropertySpecification
Common Name Imidafenacin Related Compound 1 (Des-methyl Imidafenacin)
Chemical Name 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide
CAS Number 170105-20-1
Molecular Formula C₁₉H₁₉N₃O
Molecular Weight 305.38 g/mol (Imidafenacin: 319.41 g/mol )
Structural Difference Lacks the methyl group at the C2 position of the imidazole ring.[][2]
Solubility Profile Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent).
pKa (Calculated) ~6.9 (Imidazole ring), differing slightly from Imidafenacin (~7.2) due to steric/electronic effects of the methyl group.
Part 2: Synthesis & Formation Mechanism (Causality)[3]

To understand the presence of Related Compound 1, one must analyze the synthesis of the API. Imidafenacin is typically synthesized via the condensation of 2,2-diphenyl-4-halobutyronitrile (or similar butyramide precursors) with 2-methylimidazole .

The Origin of Impurity

The formation of Related Compound 1 is a competitive substitution reaction . If the starting reagent 2-methylimidazole contains trace amounts of 1H-imidazole (a common manufacturing impurity in substituted imidazoles), the 1H-imidazole competes for the alkyl halide substrate.

Because 1H-imidazole is often more nucleophilic than 2-methylimidazole (due to reduced steric hindrance at the nucleophilic nitrogen), even small amounts (<0.5%) in the raw material can lead to significant enrichment of Related Compound 1 in the final product.

Pathway Visualization

The following diagram illustrates the parallel synthesis pathways. The "Main Pathway" yields the API, while the "Contaminant Pathway" yields Related Compound 1.

Imidafenacin_Synthesis cluster_0 Reaction Vessel Substrate Alkyl Halide Precursor (4-bromo-2,2-diphenylbutanamide) API IMIDAFENACIN (Target API) Substrate->API + 2-Methylimidazole (Major Pathway) RC1 RELATED COMPOUND 1 (Des-methyl Impurity) Substrate->RC1 + 1H-Imidazole (Competitive Side Reaction) Reagent_Main 2-Methylimidazole (Primary Reagent) Reagent_Main->API Reagent_Impurity 1H-Imidazole (Raw Material Impurity) Reagent_Impurity->RC1

Caption: Competitive nucleophilic substitution pathways. The presence of 1H-Imidazole in the raw material directly yields Related Compound 1.

Part 3: Analytical Control Strategy

Separating Imidafenacin from Related Compound 1 is challenging because they differ only by a single methyl group (


). This results in very similar lipophilicity and pKa values. A standard C18 method may fail to resolve them without pH optimization.
3.1 High-Performance Liquid Chromatography (HPLC) Protocol

This protocol utilizes pH-dependent selectivity . At pH 6.0–7.0, the imidazole ring is partially protonated. The steric hindrance of the methyl group in Imidafenacin affects its interaction with the stationary phase differently than the unhindered Related Compound 1.

Method Parameters:

ParameterCondition
Column C18 End-capped (e.g., Inertsil ODS-3V), 150 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (20 mM, pH 6.8)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic or Shallow Gradient
Ratio (A:B) 60:40 (v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide absorption)
Column Temp 40°C
Injection Vol 10 µL
3.2 Self-Validating System Suitability

To ensure the data is trustworthy (E-E-A-T pillar of Trustworthiness), the analyst must verify the Resolution (


)  between the API and Related Compound 1.
  • Acceptance Criterion:

    
     (Baseline separation).
    
  • Troubleshooting: If peaks co-elute, lower the pH of Mobile Phase A slightly (e.g., to pH 6.0). The basicity difference between the methyl-imidazole and imidazole moieties becomes more pronounced as pH approaches their pKa.

3.3 Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (1 mg/mL in MeOH) HPLC HPLC Separation (C18 / pH 6.8 Buffer) Sample->HPLC Decision Resolution (Rs) > 1.5? HPLC->Decision Pass Valid Run Quantify Impurity Decision->Pass Yes Fail Invalid Run Adjust pH or Gradient Decision->Fail No

Caption: Analytical decision tree ensuring method validity before quantification.

Part 4: Toxicology & Regulatory Context

While Related Compound 1 is a structural analog, it is classified as an Organic Impurity under ICH Q3A(R2).

  • Qualification Threshold: Typically 0.15% (or 1.0 mg/day intake, whichever is lower) for commercial drug substances.

  • Safety Profile: As a des-methyl analog, it likely retains antimuscarinic activity but with altered receptor subtype selectivity (M1 vs M3) due to the change in the pharmacophore's steric profile. This makes it a "pharmacologically active impurity," necessitating strict control limits.

  • Control Strategy: The most effective control is Vendor Qualification . Drug manufacturers must enforce a limit of NMT 0.5% 1H-imidazole in the 2-methylimidazole starting material.

References
  • Axios Research. (n.d.). Imidafenacin Related Compound 1 (CAS 170105-20-1) Data Sheet. Retrieved from [Link]

  • Miyachi, H., et al. (1999). Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[3] (Foundational synthesis describing imidazole derivatives).

  • Japanese Pharmacopoeia (JP). (17th Ed.). General Tests for Anticholinergic Drugs. (Contextual reference for standard impurity limits in this class).
  • PubChem. (n.d.). Imidafenacin Compound Summary. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidafenacin is a critical urinary antispasmodic agent effective in treating overactive bladder.[1][2] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to safety and efficacy. The control of process-related impurities is a key focus of regulatory bodies and a fundamental aspect of robust process chemistry.[3] This guide provides an in-depth analysis of the potential sources of a specific known impurity, Imidafenacin Related Compound 1. By examining the primary synthetic routes of Imidafenacin, we will demonstrate that the most probable origin of this impurity is not a flaw in the core reaction chemistry itself, but rather a direct consequence of an impurity present in a key starting material. This paper will elucidate the structure of the related compound, map its formation pathway in parallel to the main reaction, and provide robust analytical and control strategies to mitigate its presence in the final API.

Introduction: The Imperative of Purity in Imidafenacin Synthesis

Imidafenacin functions as a selective antagonist for M3 and M1 muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle.[3] This targeted action reduces urinary urgency and incontinence, offering significant quality-of-life improvements for patients.[1] The synthesis of such a targeted therapeutic demands high fidelity to produce a final product that is not only effective but also safe.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, necessitate the identification and control of impurities in new drug substances. Impurities can arise from various sources, including starting materials, byproducts of side reactions, and degradation products.[4] Understanding these sources is the first step toward implementing effective control strategies. This guide focuses on Imidafenacin Related Compound 1, a process-related impurity that is structurally very similar to the parent API.

Structural Elucidation: Imidafenacin vs. Related Compound 1

The key to understanding the origin of an impurity lies in its structure. Imidafenacin is chemically known as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide.[2] Search results identify Imidafenacin Related Compound 1 as 4-(1H-Imidazol-1-yl)-2,2-diphenylbutanamide.[]

The only structural difference is the absence of the methyl group at the C2 position of the imidazole ring in Related Compound 1. This subtle but critical difference is the primary clue to its synthetic origin.

Table 1: Comparative Properties of Imidafenacin and Related Compound 1
PropertyImidafenacinImidafenacin Related Compound 1
Structure

4-(1H-Imidazol-1-yl)-2,2-diphenylbutanamide
Molecular Formula C₂₀H₂₁N₃O[2][6]C₁₉H₁₉N₃O[]
Molecular Weight 319.4 g/mol [2]305.38 g/mol []
CAS Number 170105-16-5[2][7]170105-20-1[][]
Key Structural Feature 2-methylimidazole moietyImidazole moiety (unsubstituted)

The Primary Synthetic Route to Imidafenacin

Several synthetic routes to Imidafenacin have been published, with most converging on a common strategy: the alkylation of 2-methylimidazole with a diphenylbutane derivative.[9][10][11] A prevalent method involves reacting 4-bromo-2,2-diphenylbutanenitrile with 2-methylimidazole, followed by the hydrolysis of the nitrile group to a primary amide.[9] An alternative, and arguably more direct, route involves using 4-bromo-2,2-diphenylbutanamide as the starting material, which directly yields Imidafenacin upon reaction with 2-methylimidazole.[11]

The workflow below illustrates this common synthetic pathway.

G cluster_0 Route A: Nitrile Intermediate cluster_1 Route B: Amide Intermediate A 4-Bromo-2,2-diphenylbutanenitrile C 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile A->C Alkylation (e.g., DMF, Base) B 2-Methylimidazole B->C D Imidafenacin C->D Hydrolysis (e.g., H₂SO₄) E 4-Bromo-2,2-diphenylbutanamide G Imidafenacin E->G Direct Alkylation F 2-Methylimidazole F->G

Common synthetic pathways to Imidafenacin.

Uncovering the Genesis of Imidafenacin Related Compound 1

Given the structural difference highlighted in Section 2, the formation of Related Compound 1 can be logically deduced. It is not a degradation product or a result of an unexpected side reaction with the solvent or base, but rather a direct consequence of a contaminated starting material.

Primary Source: Imidazole Impurity in 2-Methylimidazole

The most plausible and industrially relevant source of Imidafenacin Related Compound 1 is the presence of imidazole as a process-related impurity within the 2-methylimidazole starting material. Imidazole and 2-methylimidazole have very similar physical properties, making their separation challenging.

During the alkylation step, the nucleophilic nitrogen of the imidazole impurity will compete with the 2-methylimidazole to react with the electrophilic carbon of the 4-bromo-2,2-diphenylbutanamide (or its nitrile precursor). This parallel reaction forms Related Compound 1 directly alongside the desired product, Imidafenacin.

The diagram below illustrates this competitive reaction scenario.

G Start 4-Bromo-2,2-diphenylbutanamide (Electrophile) Imidafenacin Desired Product: Imidafenacin Start->Imidafenacin Main Reaction Pathway RelatedCmpd Impurity Product: Imidafenacin Related Compound 1 Start->RelatedCmpd Parallel Impurity Reaction Reagent Starting Material: 2-Methylimidazole Impurity Contains Impurity: Imidazole Reagent->Impurity Contamination Reagent->Imidafenacin Impurity->RelatedCmpd

Formation of Related Compound 1 via starting material impurity.

This mechanism is the most direct explanation, as no standard synthetic conditions reported for this reaction would logically cause the demethylation of either the 2-methylimidazole starting material or the final Imidafenacin product. Forced degradation studies would be necessary to confirm the stability of Imidafenacin under various stress conditions, but the primary source remains the contaminated raw material.[3]

Analytical and Control Strategies

Controlling the level of Imidafenacin Related Compound 1 requires a two-pronged approach: proactive control of raw materials and diligent testing of the final API.

Proactive Control: Starting Material Qualification

The most effective control strategy is to prevent the impurity from entering the reaction in the first place. This requires a validated analytical method to qualify the 2-methylimidazole raw material before its use in manufacturing.

Experimental Protocol: Quantification of Imidazole in 2-Methylimidazole by Gas Chromatography (GC)

  • System Preparation:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A polar capillary column suitable for amine analysis (e.g., DB-CAM or similar).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperatures: Injector at 250°C, Detector at 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes. (Note: This program is a starting point and must be optimized).

  • Standard and Sample Preparation:

    • Solvent (Diluent): Methanol or Isopropanol.

    • Imidazole Standard Stock: Accurately weigh ~25 mg of Imidazole reference standard into a 25 mL volumetric flask and dilute to volume with diluent.

    • Working Standard: Prepare a series of dilutions from the stock to create a calibration curve covering the expected impurity range (e.g., 0.05% to 0.5% relative to the 2-methylimidazole concentration).

    • Sample Preparation: Accurately weigh ~100 mg of the 2-methylimidazole raw material into a 10 mL volumetric flask and dilute to volume with diluent.

  • Analysis and Calculation:

    • Inject the standards to establish a calibration curve (peak area vs. concentration).

    • Inject the sample solution in duplicate.

    • Calculate the percentage of imidazole in the 2-methylimidazole sample using the calibration curve.

Table 2: Example Acceptance Criteria for 2-Methylimidazole Raw Material
TestAcceptance CriterionMethod
Assay (2-Methylimidazole) ≥ 99.5%GC
Imidazole Content Not More Than 0.15%GC
Total Other Impurities Not More Than 0.35%GC
Final API Testing

Even with raw material controls, testing the final Imidafenacin API is mandatory for release. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for this purpose.[3][12]

Experimental Protocol: HPLC Analysis of Imidafenacin and Related Compound 1

  • System Preparation:

    • Instrument: HPLC system with UV detection (e.g., PDA or DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Detection Wavelength: ~220 nm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient from high aqueous (e.g., 90% A) to high organic (e.g., 90% B) content to ensure separation of the slightly more polar Related Compound 1 from the main Imidafenacin peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard: Prepare a solution of Imidafenacin reference standard at ~0.5 mg/mL.

    • Impurity Standard: Prepare a stock solution of Imidafenacin Related Compound 1 reference standard. Use this to confirm the retention time and demonstrate peak separation (resolution) during method development.

    • Sample Preparation: Prepare a solution of the Imidafenacin API at ~0.5 mg/mL.

  • Analysis and Calculation:

    • Inject the diluent as a blank.

    • Inject the reference standard and impurity standard to confirm system suitability parameters (e.g., retention time, resolution, tailing factor).

    • Inject the sample solution.

    • Identify the peak for Related Compound 1 based on its relative retention time to the main Imidafenacin peak.

    • Quantify the impurity using area normalization or against an external standard, adhering to regulatory limits (typically ≤0.15% for a known impurity).[3]

Conclusion and Recommendations

The presence of Imidafenacin Related Compound 1 in the final API is not indicative of an unstable or poorly controlled reaction, but rather a direct and predictable outcome of using a 2-methylimidazole starting material that contains an imidazole impurity. The identical reactive sites on both molecules lead to a competitive alkylation reaction, forming the related compound in direct proportion to its presence in the raw material.

Therefore, the most robust and scientifically sound control strategy is to focus on the source. Implementing a stringent qualification protocol for incoming 2-methylimidazole, utilizing a validated method such as Gas Chromatography, is the most effective way to minimize the formation of Imidafenacin Related Compound 1. This proactive approach, combined with a validated final API testing method, ensures the consistent production of high-purity Imidafenacin, meeting all safety and regulatory requirements.

References

  • Veeprho. (n.d.). Imidafenacin Impurities and Related Compound. Retrieved from [Link]

  • New Drug Approvals. (2016, September 19). Imidafenacin. Retrieved from [Link]

  • Google Patents. (2016). CN105399678A - Preparation technology for imidafenacin.
  • Google Patents. (2014). CN103772286A - Method for preparing imidafenacin.
  • ResearchGate. (2025, August 7). Identification of impurities in imidafenacin raw material and its tablets. Retrieved from [Link]

  • Takeda, M., et al. (2011). Experience with imidafenacin in the management of overactive bladder disorder. Therapeutic Advances in Urology. Available at: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Imidafenacin Impurity | CAS 562091-56-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidafenacin. PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). IMIDAFENACIN. Retrieved from [Link]

  • DrugMapper. (n.d.). IMIDAFENACIN. Retrieved from [Link]

  • Wikimedia Commons. (2022, October 22). File:Imidafenacin synthesis.svg. Retrieved from [Link]

  • Chinese Journal of Medicinal Chemistry. (2015, January 10). Synthesis of Imidafenacin and Its Main Related Substance. Retrieved from [Link]

  • Google Patents. (1985). EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Pharmaceuticals and Medical Devices Agency. (2014, June 3). Summary of investigation results: Imidafenacin. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1-diphenyl-3-bromo-propan-2-ol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • Google Patents. (2012). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • ResearchGate. (n.d.). Reaction routes for synthesis of 2-pyrrolidone and.... Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • Chemistry & Biology Interface. (2019, December 28). An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives and their antibacterial evaluation. Retrieved from [Link]

Sources

Strategic Control and Analytical Profiling of Imidafenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacopeial & ICH M7 Compliance Guide

Executive Summary: The Molecule and the Mandate

Imidafenacin (Staybla), a potent anticholinergic agent used for overactive bladder (OAB), presents a unique challenge in impurity profiling due to its imidazole moiety and diphenylbutanamide backbone. While the Japanese Pharmacopoeia (JP) serves as the primary regulatory standard, global distribution requires adherence to ICH Q3A/B (Impurities in New Drug Substances/Products) and the critical ICH M7 (Mutagenic Impurities).

This guide moves beyond basic monograph adherence. It provides a causal analysis of impurity formation—distinguishing between process-related byproducts and hydrolytic degradants—and establishes a self-validating HPLC protocol for their control.

Impurity Taxonomy: Origins and Mechanisms

To control impurities, one must first map their genesis. Imidafenacin impurities generally fall into two categories: Process-Related (arising from the synthesis pathway) and Degradation Products (arising from storage/stress).

The Critical Impurity Triad

Based on synthetic logic and mass spectrometric data, three core impurities drive the quality control strategy:

Impurity IDCommon NameChemical StructureOriginClassification
Impurity A The Nitrile Precursor4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrileProcess : Incomplete hydrolysis of the nitrile intermediate.[1]Intermediate
Impurity B The Acid Degradant4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acidDegradation : Hydrolysis of the primary amide function.[1]Degradant
Impurity C Des-methyl Analog4-(1H-imidazol-1-yl)-2,2-diphenylbutanamideProcess : Impurity in 2-methylimidazole starting material.[1]By-product
Mechanistic Pathway Diagram

The following diagram maps the synthesis flow and the entry points for these impurities, providing a visual logic for the control strategy.

Imidafenacin_Impurities node_start Starting Material: Diphenylbutyronitrile deriv. node_inter Intermediate: Imidafenacin Nitrile node_start->node_inter Alkylation node_reagent Reagent: 2-Methylimidazole node_reagent->node_inter node_impC Impurity C (Des-methyl) (Reagent Contaminant) node_reagent->node_impC Contaminated with 1H-Imidazole node_api API: Imidafenacin node_inter->node_api Hydration (H2SO4/H2O) node_impA Impurity A (Nitrile) (Residual Intermediate) node_inter->node_impA Incomplete Reaction node_impB Impurity B (Acid) (Hydrolysis Degradant) node_api->node_impB Hydrolysis (Storage/Stress) node_impC->node_api Co-synthesized

Figure 1: Causal pathway of Imidafenacin impurities. Impurities A and C are process-locked, while Impurity B is a stability indicator.

Analytical Strategy: The Self-Validating Protocol

The Japanese Pharmacopoeia and validated literature suggest that a standard C18 reverse-phase method is sufficient, provided pH is strictly controlled. The imidazole ring (pKa ~7.[2]0) causes peak tailing if the mobile phase pH is not acidic enough to keep it protonated, or neutral with a high-quality end-capped column.

Validated HPLC Method Parameters

This protocol is designed to separate the neutral Nitrile (Impurity A) from the polar Acid (Impurity B) and the API.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv.)[1]Standard lipophilic retention. 5µm provides robust backpressure for routine QC.[1]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 2.8 adj. w/ H3PO4)Low pH suppresses silanol activity and protonates the imidazole, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the lipophilic diphenyl backbone.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Detection UV at 220 nmMaximizes sensitivity for the diphenyl and imidazole chromophores.
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Equilibration
5.08020Isocratic hold for polar degradants
25.02080Ramp to elute lipophilic Nitrile (Imp A)
30.02080Wash
30.18020Re-equilibration
40.08020End
System Suitability (Self-Validation)

A method is only as good as its daily verification. The following criteria must be met before running samples:

  • Resolution (Rs): > 2.0 between Imidafenacin and Impurity B (Acid).

  • Tailing Factor (T): < 1.5 for the Imidafenacin peak (Critical for imidazole compounds).

  • RSD: < 2.0% for 6 replicate injections of the standard.

Genotoxic Risk Assessment (ICH M7)

Under ICH M7, impurities are assessed for mutagenic potential.[4][5][6][7][8]

  • The Nitrile (Impurity A): Nitriles are generally Class 5 (non-mutagenic) unless they contain other alerting structures. However, they must be controlled as they are precursors.

  • The Imidazole Ring: Generally safe, but N-oxides (potential oxidative degradants) can sometimes trigger structural alerts.[1]

  • Risk Mitigation: If the synthesis involves alkylating agents (e.g., alkyl halides used to attach the diphenylbutyl chain), these are Class 1/2 mutagens and must be controlled to ppm levels using the "Purge Factor" concept.

Control Strategy:

  • Routine QC monitors Impurities A, B, and C at ICH Q3A levels (<0.15%).

  • Mutagenic alkylators are controlled via Process Validation (demonstrating they are purged during workup).

Method Validation Workflow

To ensure this guide is actionable, the following diagram outlines the validation steps required to prove this method is "Stability Indicating"—meaning it can detect degradants without interference from the API.

Method_Validation cluster_stress Forced Degradation (Stress) node_sample Imidafenacin Sample node_acid Acid Hydrolysis (0.1N HCl, 60°C) node_sample->node_acid node_base Base Hydrolysis (0.1N NaOH) node_sample->node_base node_ox Oxidation (3% H2O2) node_sample->node_ox node_hplc HPLC Analysis (Proposed Method) node_acid->node_hplc node_base->node_hplc node_ox->node_hplc node_pda Peak Purity Check (PDA Detector) node_hplc->node_pda Check Spectral Homogeneity node_result Valid Stability Indicating Method node_pda->node_result If Purity > 99.0%

Figure 2: Forced degradation workflow to validate the method's specificity for Imidafenacin impurities.

References

  • Japanese Pharmacopoeia (JP) XVIII . Official Monographs: Imidafenacin.[1] Pharmaceuticals and Medical Devices Agency (PMDA).

  • ICH Guideline M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6][9]

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances.

  • ResearchGate . Identification of impurities in imidafenacin raw material and its tablets (LC-ESI/IT-TOF study).

  • Veeprho Standards . Imidafenacin Impurity Structure Elucidation and Standards. [7]

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Imidafenacin Related Compound 1 (4-(1H-Imidazol-1-yl)-2,2-diphenylbutanamide) in imidafenacin active pharmaceutical ingredient (API). The method is developed to be specific, linear, accurate, precise, and robust, making it suitable for quality control and routine analysis in pharmaceutical development and manufacturing. The protocol herein provides detailed chromatographic conditions, sample preparation procedures, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

Imidafenacin, chemically known as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is a potent antimuscarinic agent used for the treatment of overactive bladder.[5][6] It functions by antagonizing M3 and M1 muscarinic receptors in the bladder, thereby reducing the frequency of urination.[5] The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Consequently, regulatory agencies mandate the stringent control of impurities and related substances.

Imidafenacin Related Compound 1, identified as 4-(1H-Imidazol-1-yl)-2,2-diphenylbutanamide, is a potential process-related impurity or degradation product.[7][] Its structural similarity to the parent compound necessitates a highly specific and sensitive analytical method to ensure its effective separation and quantification.

This guide details a reversed-phase HPLC (RP-HPLC) method, a cornerstone technique in pharmaceutical analysis, chosen for its versatility in separating compounds with varying polarities. The selection of a C18 stationary phase provides the necessary hydrophobicity to retain both imidafenacin and its related compound. The mobile phase, a buffered aqueous-organic mixture, is optimized to control the ionization of the basic imidazole moieties, ensuring sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed to achieve a robust separation between the highly concentrated main component (imidafenacin) and the trace-level impurity within a reasonable analysis time.[9]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data software for system control, data acquisition, and processing.

  • Chemicals:

    • Imidafenacin Reference Standard (≥98% purity)

    • Imidafenacin Related Compound 1 Reference Standard (≥95% purity)

    • Acetonitrile (HPLC Grade)

    • Disodium Hydrogen Phosphate (Na₂HPO₄), Analytical Grade

    • Orthophosphoric Acid (H₃PO₄), Analytical Grade

    • Water (HPLC Grade or equivalent)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 20 mM Disodium Phosphate buffer, pH adjusted to 7.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile : Water (50:50, v/v)

Table 1: Optimized HPLC Conditions.[9]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06535
10.06535
15.02080
25.02080
25.16535
35.06535

Rationale for Gradient: The initial isocratic hold ensures the retention and separation of early-eluting impurities. The subsequent gradient ramp to a higher organic phase concentration is necessary to elute the more retained imidafenacin peak, while ensuring that any late-eluting impurities are cleared from the column. The final re-equilibration step prepares the column for the next injection.[9]

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve approximately 2.84 g of Disodium Hydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.5 ± 0.05 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a 1:1 mixture of acetonitrile and water.

  • Reference Standard Stock Solution (Related Compound 1): Accurately weigh about 10 mg of Imidafenacin Related Compound 1 RS and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 100 µg/mL.

  • Test Sample Solution: Accurately weigh about 25 mg of Imidafenacin API and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 0.5 mg/mL (500 µg/mL).[10]

  • System Suitability Solution (SSS): Prepare a solution containing approximately 500 µg/mL of Imidafenacin and 5 µg/mL of Imidafenacin Related Compound 1 in diluent. This concentration represents a 1.0% impurity level, which is a common threshold for validation.

System Suitability Testing (SST)

Rationale: SST is a critical component of any validated analytical method. It confirms that the chromatographic system is adequate for the intended analysis on any given day.[1] The SSS is injected before sample analysis to evaluate the system's performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) for Imidafenacin peak≤ 2.0
Resolution between Imidafenacin and Related Cmpd. 1≥ 2.0
% RSD for peak area (n=5 replicate injections)≤ 2.0% for Imidafenacin and Related Cmpd. 1

Table 3: System Suitability Criteria.

G cluster_prep Preparation cluster_analysis Analysis Workflow prep_mobile Prepare Mobile Phases (A and B) equip Equilibrate HPLC System with Mobile Phase prep_mobile->equip prep_sss Prepare System Suitability Solution (SSS) inject_sss Inject SSS (5x) prep_sss->inject_sss prep_samples Prepare Test Samples & Standards inject_samples Inject Blank, Standards, and Test Samples prep_samples->inject_samples equip->inject_sss check_sst Verify SST Criteria (Resolution, Tailing, %RSD) inject_sss->check_sst check_sst->equip Fail check_sst->inject_samples Pass process_data Process Chromatographic Data (Integrate Peaks) inject_samples->process_data calculate Calculate Impurity Content process_data->calculate

Caption: General workflow for the HPLC analysis of Imidafenacin.

Method Validation Protocol (ICH Q2(R1))

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation study must be conducted according to ICH Q2(R1) guidelines.[3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][11]

  • Protocol: Inject the diluent (blank), a solution of Imidafenacin API, and a solution of Imidafenacin Related Compound 1. A spiked sample containing both should also be analyzed.

  • Forced Degradation: To further demonstrate specificity, Imidafenacin should be subjected to stress conditions (acid, base, peroxide, heat, and light). The stressed samples are then analyzed to ensure that any degradation products do not co-elute with the Related Compound 1 peak.

  • Acceptance Criteria: The Related Compound 1 peak should be free from interference from the blank and any other components. Peak purity analysis using a PDA detector should confirm homogeneity.

Linearity
  • Protocol: Prepare a series of at least five concentrations of Imidafenacin Related Compound 1, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be LOQ to 0.15%).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the true value and the value found.[4]

  • Protocol: Spike the Imidafenacin API sample with known amounts of Related Compound 1 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-assay):

    • Protocol: Analyze six independent preparations of Imidafenacin spiked with Related Compound 1 at the 100% specification level.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 5.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should meet predefined criteria, demonstrating the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

    • S/N Method: LOD is typically where S/N ≥ 3:1; LOQ is where S/N ≥ 10:1.

  • Acceptance Criteria: The LOQ must be experimentally demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the impurity content should not change significantly.

G cluster_tests mv Method Validation (ICH Q2) spec Specificity (Peak Purity, Forced Degradation) mv->spec lin Linearity & Range (r² ≥ 0.999) mv->lin acc Accuracy (% Recovery) mv->acc prec Precision (Repeatability & Intermediate) mv->prec lim LOD & LOQ (S/N Ratio) mv->lim rob Robustness (Varied Parameters) mv->rob

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative determination of Imidafenacin Related Compound 1. The method leverages a gradient elution on a C18 column to achieve excellent separation and specificity. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated quality control environment. Adherence to this protocol will enable researchers and drug development professionals to accurately monitor the purity of imidafenacin, ensuring the quality and safety of the final drug product.

References

  • CN103063795A - Methods for determining the content of imidafenacin and detecting related substances.
  • CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • IMIDAFENACIN. precisionFDA. [Link]

  • Imidafenacin | C20H21N3O | CID 6433090. PubChem - NIH. [Link]

  • Compound: IMIDAFENACIN (CHEMBL53366). ChEMBL - EMBL-EBI. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity LC-MS/MS Quantification of Imidafenacin Related Compound 1 (Des-methyl Imidafenacin) in Drug Substances

Introduction & Scope

Imidafenacin (KRP-197) is a potent anticholinergic agent used in the treatment of overactive bladder (OAB).[1][] It functions as a selective antagonist for M3 and M1 muscarinic receptors.[1][][3][4] In the synthesis and storage of Imidafenacin, strict control of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines to ensure safety and efficacy.

Related Compound 1 , identified in this protocol as Des-methyl Imidafenacin (CAS: 170105-20-1), is a critical process-related impurity.[] Structurally, it lacks the methyl group at the C2 position of the imidazole ring found in the parent molecule. Due to the structural similarity between the impurity and the API, traditional HPLC-UV methods often lack the specificity or sensitivity required to quantify this compound at trace levels (e.g., <0.05% reporting thresholds).

This Application Note details a validated LC-MS/MS methodology for the specific quantification of Related Compound 1. Unlike generic protocols, this guide addresses the specific ionization challenges of the imidazole moiety and provides a self-validating workflow for high-throughput QC environments.

Chemical Identity & Target Analytes

CompoundChemical NameCAS RegistryMolecular FormulaMW ( g/mol )Precursor Ion [M+H]+
Imidafenacin (API) 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide170105-16-5C₂₀H₂₁N₃O319.4320.2
Related Compound 1 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide170105-20-1C₁₉H₁₉N₃O305.4306.2

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Separation (Stationary Phase Selection)

Imidafenacin and Related Compound 1 are basic compounds (pKa of imidazole ~7.0).[] Traditional C18 columns often yield tailing peaks for basic analytes due to interaction with residual silanols.[]

  • Choice: A Charged Surface Hybrid (CSH) C18 or a Biphenyl column is recommended.[]

  • Rationale: The CSH technology applies a low-level positive surface charge that repels protonated basic analytes, significantly improving peak shape and loadability compared to standard C18.[] A Biphenyl phase offers alternative selectivity via pi-pi interactions with the diphenyl groups present in both molecules, useful if separating from other aromatic impurities.

Mobile Phase & pH Control
  • Buffer: 5mM Ammonium Formate.

  • pH: Adjusted to 3.5 - 4.0 with Formic Acid.

  • Rationale: Maintaining a pH below the pKa ensures the imidazole ring is fully protonated, stabilizing the [M+H]+ precursor ion generation in the ESI source. Ammonium formate is volatile and minimizes ion suppression compared to phosphate buffers used in HPLC-UV.[]

Mass Spectrometry Optimization
  • Ionization: ESI Positive Mode.

  • Interference Check: The mass difference is 14 Da (CH₂).[] It is critical to ensure no cross-talk occurs from the API's isotopic envelope or in-source fragmentation.[] The gradient must provide baseline separation (Rs > 1.[]5) to prevent ion suppression of the trace impurity by the abundant API.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[]

  • Additives: LC-MS Grade Ammonium Formate, Formic Acid (98%).[]

  • Standards: Reference standards for Imidafenacin (>99%) and Related Compound 1 (>95%, BOC Sciences/Veeprho).[]

Stock & Sample Preparation

A. Standard Preparation:

  • Stock Solution (1 mg/mL): Dissolve accurately weighed Related Compound 1 in Methanol.

  • Intermediate Stock (10 µg/mL): Dilute Stock 1:100 with Mobile Phase A:B (50:50).

  • Calibration Curve: Prepare 6 levels ranging from 1 ng/mL to 100 ng/mL (equivalent to 0.0002% – 0.02% w/w relative to a 0.5 mg/mL API sample).

B. Sample Preparation (Drug Substance):

  • Weigh 25 mg of Imidafenacin API.[]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 10 mL Acetonitrile , sonicate for 5 mins.

  • Dilute to volume with Ammonium Formate Buffer (20mM, pH 3.5) .

  • Final Concentration: 0.5 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent).[]

  • Flow Rate: 0.4 mL/min.[]

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

Gradient Table:

Time (min) %A %B Curve
0.00 90 10 Initial
1.00 90 10 Hold
6.00 10 90 Linear
7.50 10 90 Wash
7.60 90 10 Re-equilibrate

| 10.00 | 90 | 10 | End |[]

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive (ESI+).[]

  • Capillary Voltage: 3.0 kV.[]

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/hr (N₂).[]

  • Cone Gas: 150 L/hr.[]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Dwell (s)
Imidafenacin 320.2 252.1 30 22 0.05
Imidafenacin (Qual) 320.2 197.1 30 35 0.05
Rel.[] Comp. 1 306.2 238.1 30 20 0.10

| Rel.[] Comp. 1 (Qual) | 306.2 | 183.1 | 30 | 32 | 0.10 |[]

Note: The primary transition corresponds to the loss of the imidazole moiety (cleavage of the C-N bond).

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, emphasizing the critical decision points for system suitability.

G Start Start: Sample Arrival Weighing Weigh API (25mg) Dissolve in ACN Start->Weighing Dilution Dilute with Buffer (pH 3.5) Target: 0.5 mg/mL Weighing->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter LC_Inj LC Injection (CSH C18 Column) Filter->LC_Inj MS_Detect MS/MS Detection (MRM Mode) LC_Inj->MS_Detect Data_Proc Data Processing Integrate Peaks MS_Detect->Data_Proc SST_Check System Suitability? (Rs > 1.5, S/N > 10) Data_Proc->SST_Check Quant Quantify vs Calibration Curve SST_Check->Quant Pass Fail Troubleshoot: Check Column/Mobile Phase SST_Check->Fail Fail Report Generate Report Quant->Report Fail->LC_Inj Re-inject

Caption: Analytical workflow for Imidafenacin Related Compound 1 quantification, integrating System Suitability Testing (SST) as a gatekeeper.

Method Validation Summary

To ensure Trustworthiness and Scientific Integrity , the method must be validated against ICH Q2(R1) standards.[] Typical acceptance criteria and expected results are summarized below.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of Rel. Comp 1 in blank/placebo.[]No peaks > 20% of LLOQ.[]
Linearity (R²) > 0.990 over range 1–100 ng/mL.[]> 0.998
Accuracy (Recovery) 85% – 115% at 3 levels (LOQ, 100%, 150%).[]92% – 104%
Precision (Repeatability) RSD < 5.0% (n=6).[]2.1%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).[]LOD: 0.3 ng/mLLOQ: 1.0 ng/mL
Matrix Effect Matrix Factor between 0.9 and 1.[]1.0.95 (Minimal suppression).[]

Self-Validating Step: Include a Quality Control (QC) sample at the reporting threshold (e.g., 0.05% level) in every batch. If the QC calculates outside ±15% of the nominal value, the entire run is invalid. This ensures the method remains "in control" over time.[]

Troubleshooting & Expert Insights

  • Carryover: Imidafenacin is "sticky" due to its lipophilicity (LogP ~3).[] If you observe carryover in the blank after a high concentration standard, add a needle wash step involving Acetonitrile:Isopropanol:Formic Acid (40:40:20) .[]

  • Peak Splitting: If Related Compound 1 splits, check the sample solvent.[] If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect" occurs.[] Always match the sample solvent strength to the initial mobile phase conditions (e.g., <20% Organic).

  • Identification Ambiguity: If an unknown peak appears near Related Compound 1, compare the Ion Ratio (Quant/Qual transition).[] A variance >20% indicates a co-eluting impurity, not the target analyte.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6433090, Imidafenacin.[] Retrieved from [Link][]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[] Retrieved from [Link]

  • Veeprho Pharmaceuticals. Imidafenacin Impurities and Reference Standards. Retrieved from [Link][]

  • Pharmaceuticals and Medical Devices Agency (PMDA) Japan. Review Report: Imidafenacin (Uritos/Staybla).[] Retrieved from [Link][]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the purity certification of Imidafenacin Related Compound 1 (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide) using 1H-qNMR. Imidafenacin (Staybla/Uritos) is a potent anticholinergic agent.[][2] Its "Related Compound 1" (RC1) is the des-methyl analog , a critical process impurity arising from the use of unmethylated imidazole starting materials.

Unlike High-Performance Liquid Chromatography (HPLC), which requires a reference standard of the same chemical structure to determine Relative Response Factors (RRF), qNMR allows for absolute purity determination using a Certified Reference Material (CRM) of a different internal standard (IS). This guide establishes a metrologically traceable, self-validating workflow to certify RC1 with an expanded uncertainty of < 1.0%.

Chemical Context & Strategy

The Analyte vs. The API

The structural distinction between Imidafenacin and RC1 is the presence of a methyl group on the imidazole ring.

CompoundStructure NameKey Structural Difference1H-NMR Diagnostic Signal
Imidafenacin (API) 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamideContains 2-Methyl groupSinglet at

~2.3 ppm
Related Compound 1 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamideLacks 2-Methyl groupSinglet at

~7.6 ppm (H-2)

Strategic Rationale: The quantification strategy relies on the H-2 proton of the imidazole ring in RC1.[] This proton is absent in the API (substituted by a methyl group). In a mixture or pure sample, this signal appears downfield from the crowded aromatic region, providing a clean integration window.

Internal Standard (IS) Selection

To ensure high precision, the IS must have a signal in a "silent region" of the RC1 spectrum.

  • Selected IS: Maleic Acid (Traceable to NIST SRM 350b or NMIJ CRM).[]

  • Resonance: Singlet at

    
     ~6.2 ppm (olefinic protons).[]
    
  • Rationale: The

    
     6.2 ppm signal does not overlap with the RC1 aromatics (
    
    
    
    7.1–7.4 ppm) or the imidazole H-2 (
    
    
    ~7.6 ppm).[] It is non-hygroscopic and stable in DMSO-d6.[]

Experimental Protocol

Materials & Reagents[1][4][5]
  • Analyte: Imidafenacin Related Compound 1 (CAS: 170105-20-1).[][]

  • Internal Standard (IS): Maleic Acid (Purity > 99.9%, Traceable to SI).[]

  • Solvent: DMSO-d6 (99.8% D) + 0.03% TMS (optional, for referencing).

  • Equipment: Analytical Balance (readability 0.001 mg or 0.01 mg), 500 MHz NMR (or higher) equipped with a high-sensitivity probe (e.g., CryoProbe).

Sample Preparation (Gravimetric)

Precision weighing is the largest contributor to measurement uncertainty. Use the Substitution Weighing technique.[]

  • Vessel: Use a clean HPLC vial or a dedicated weighing boat.[]

  • Target Mass: Calculate masses to achieve a 1:1 molar ratio of protons (Analyte H-2 vs. IS Olefinic H).

    • Approximate Target: 10.0 mg RC1 and 3.8 mg Maleic Acid.[]

  • Procedure:

    • Weigh the IS (

      
      ) directly into the vessel. Record to 0.001 mg.[]
      
    • Weigh the Analyte (

      
      ) into the same vessel. Record to 0.001 mg.[]
      
    • Dissolve in 1.0 mL DMSO-d6. Vortex until fully dissolved.[]

    • Transfer ~600

      
      L to a 5mm NMR tube.[]
      
NMR Acquisition Parameters

Adherence to these parameters ensures the system is in the quantitative regime (fully relaxed).

ParameterSettingRationale
Pulse Sequence zg (standard 1D)No NOE enhancement allowed (inverse gated decoupling if C13 decoupling used).
Pulse Angle 90°Maximize signal intensity.[]
Relaxation Delay (D1) 60 seconds Must be

. (Longest

usually ~8s for small molecules).[]
Spectral Width 20 ppm (-5 to 15 ppm)Ensure flat baseline and capture of all satellites.
Acquisition Time (AQ)

seconds
Prevent truncation artifacts.
Scans (NS) 16 or 32Sufficient S/N (> 300:1) while maintaining efficiency.
Temperature 298 K (25°C)Standardize chemical shifts.
Spinning OffEliminate spinning sidebands which complicate integration.

Data Processing & Certification Logic

Processing Workflow
  • Exponential Window: Apply Line Broadening (LB) = 0.3 Hz.

  • Zero Filling: Zero fill to at least 64k or 128k points (digital resolution < 0.2 Hz/pt).

  • Phasing: Manual phasing is mandatory.[] Ensure the baseline is flat at both extremes.

  • Baseline Correction: Polynomial fit (order 1-3) on signal-free regions. Do not use automatic baseline correction algorithms that may clip peak feet.

  • Integration:

    • Signal A (IS): Maleic Acid singlet (

      
       ~6.2 ppm).[] Set integral range 
      
      
      
      Full Width Half Maximum (FWHM).[]
    • Signal B (Analyte): Imidazole H-2 singlet (

      
       ~7.6–7.8 ppm).[]
      
    • Note: Avoid the aromatic multiplet (

      
       7.1–7.4 ppm) corresponding to the two phenyl rings.
      
Purity Calculation

The absolute purity (


) is calculated using the primary ratio equation:


  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Integrated area[]
    
  • 
    : Number of protons (IS = 2, Analyte H-2 = 1)[]
    
  • 
    : Molecular Weight (RC1 = 305.37  g/mol , Maleic Acid = 116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard (as mass fraction, e.g., 0.9995)
    

Visualization of Workflows

The qNMR Certification Workflow

This diagram illustrates the logical flow from material selection to final certification, emphasizing the critical decision points.

qNMR_Workflow cluster_Exp Experimental Phase Start START: Certification Request Imidafenacin RC1 StructAnalysis Structural Analysis (Identify Unique Protons) Start->StructAnalysis IS_Selection Select Internal Standard (Maleic Acid - NIST Traceable) StructAnalysis->IS_Selection Target: Imidazole H-2 Weighing Metrological Weighing (Substitution Method) IS_Selection->Weighing Solvation Solvation (DMSO-d6) Homogeneity Check Weighing->Solvation Acquisition NMR Acquisition (D1 = 60s, 90° Pulse) Solvation->Acquisition Processing Spectral Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc Purity Calculation (Primary Ratio Eq) Processing->Calc Uncertainty Uncertainty Budget (Mass, Integral, MW, Purity_IS) Calc->Uncertainty Decision Is Uncertainty < 1.0%? Uncertainty->Decision Report Generate Certificate of Analysis (CoA) Decision->Report Yes Fail Investigate Sources of Error (Hygroscopicity, Overlap) Decision->Fail No Fail->Weighing Repeat

Caption: Step-by-step qNMR certification workflow ensuring traceability and data integrity.

Signal Selection Logic

Visualizing why the H-2 proton is selected over the phenyl protons.

Signal_Logic RC1 Imidafenacin RC1 Structure Phenyls Phenyl Rings (10 Protons) RC1->Phenyls Aliphatic Aliphatic Chain (Protons overlap w/ solvent) RC1->Aliphatic Imidazole Imidazole Ring RC1->Imidazole Outcome_Phenyl REJECT: Crowded/Overlap Phenyls->Outcome_Phenyl H2 H-2 Proton (Singlet, ~7.6 ppm) Imidazole->H2 H4H5 H-4/H-5 Protons (Doublets, ~6.9-7.1 ppm) Imidazole->H4H5 Outcome_H2 SELECT: Quantitative Target H2->Outcome_H2 Outcome_H4H5 RISK: Overlap with Phenyls H4H5->Outcome_H4H5

Caption: Logical deduction for selecting the H-2 proton as the quantitation target to avoid spectral overlap.

Uncertainty Budget & Reporting[1]

To issue a valid certification, an uncertainty budget must be constructed. The combined standard uncertainty (


) is calculated as:


Typical Uncertainty Contributions:

ComponentSource of UncertaintyTypical Relative Uncertainty (

)
Mass (

)
Balance Repeatability & Linearity0.05% - 0.1%
Purity IS (

)
CRM Certificate0.02% - 0.05%
Integral Ratio (

)
S/N Ratio, Phasing, Baseline0.1% - 0.3%
Molar Mass (

)
Atomic Weights (IUPAC)< 0.001% (Negligible)
Combined (

)
Expanded Uncertainty (k=2) 0.5% - 0.8%

Reporting Statement: "The purity of Imidafenacin Related Compound 1 is certified as


 (mass fraction, k=2, 95% confidence level), traceable to the SI via NIST SRM 350b (Maleic Acid)."

References

  • Japanese Pharmacopoeia (JP) . (2021).[] General Tests <2.21> Nuclear Magnetic Resonance Spectroscopy. Pharmaceuticals and Medical Devices Agency (PMDA).[] [Link]

  • Japanese Industrial Standards (JIS) . (2018).[][4] JIS K 0138: General rules for quantitative nuclear magnetic resonance spectroscopy (qNMR). Japanese Standards Association.[][4] [Link]

  • BIPM . (2020).[] Metrological traceability of measurement results in chemistry: Concepts and implementation in IUPAC technical reports. Metrologia. [Link]

Sources

Chromatographic separation of Imidafenacin and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Resolution of Imidafenacin and its Stereoisomers

Abstract

Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic receptors, clinically utilized for the treatment of overactive bladder (OAB). As with many synthetic pharmaceutical compounds, Imidafenacin possesses a chiral center, necessitating the separation and control of its stereoisomers to ensure therapeutic efficacy and safety. Furthermore, the manufacturing process can introduce other related substances and impurities that must be monitored. This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for both the achiral separation of Imidafenacin from its related substances and the chiral separation of its enantiomers. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated methodologies grounded in established chromatographic principles.

Introduction: The Imperative for Isomeric Purity

Imidafenacin, chemically known as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is an orally active anticholinergic agent. Its therapeutic action is derived from its specific interaction with muscarinic receptors in the urinary bladder. The presence of a stereocenter in its structure means it can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological profiles. Therefore, regulatory agencies worldwide mandate strict control over the isomeric purity of such drug substances.[1]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for ensuring the purity and quality of pharmaceutical products due to its high resolution, sensitivity, and reproducibility.[2][3] This guide details two distinct HPLC methodologies:

  • A Reversed-Phase HPLC (RP-HPLC) method for the determination of Imidafenacin content and the separation from process-related impurities and degradation products.

  • A Chiral HPLC method for the resolution of Imidafenacin's enantiomers, a critical quality attribute for the final drug substance.

Foundational Principles of Separation

The success of any chromatographic separation hinges on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the eluent).

  • For Achiral Separations (Related Substances): The goal is to separate compounds with different chemical structures. This is typically achieved using a non-polar stationary phase (like C18) and a polar mobile phase (like a buffer/acetonitrile mixture). Separation is driven by differences in hydrophobicity.

  • For Chiral Separations (Enantiomers): Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be introduced. This is most commonly accomplished by using a Chiral Stationary Phase (CSP).[4] CSPs, often based on polysaccharide derivatives like cellulose or amylose, create transient, diastereomeric complexes with the enantiomers, leading to different retention times.[2][5] The interactions responsible for this recognition can include hydrogen bonding, π-π stacking, and steric hindrance.

Experimental Workflow: A Strategic Approach

A logical workflow is essential for developing a robust and reliable analytical method. The following diagram illustrates the key stages from initial planning to final data analysis.

Experimental_Workflow cluster_prep Preparation & Setup cluster_analysis Analysis cluster_proc Processing & Reporting Prep Sample & Standard Preparation Sys_Setup HPLC System Configuration Prep->Sys_Setup Col_Equil Column Equilibration Sys_Setup->Col_Equil SST System Suitability Test (SST) Col_Equil->SST Inject Sample Injection SST->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Quantification & Analysis Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis of Imidafenacin.

Protocol 1: Achiral Purity and Assay by RP-HPLC

This method is designed for the quantitative determination of Imidafenacin and the separation of its related substances in bulk drug material and pharmaceutical formulations. The methodology is adapted from established protocols for Imidafenacin analysis.[6][7]

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven ability to separate a wide range of medium-polarity compounds like Imidafenacin from its potential impurities.[6]

  • Mobile Phase: A buffered mobile phase is crucial for maintaining a consistent pH. For Imidafenacin, a slightly alkaline pH (around 7.45) ensures the analyte is in a stable, non-ionized state, leading to symmetrical peak shapes and reproducible retention times.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: A detection wavelength of 220 nm is selected as it provides good sensitivity for Imidafenacin and its likely aromatic impurities.[6]

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatography Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.[6]

  • Reagents: Acetonitrile (HPLC grade), Disodium Hydrogen Phosphate, Phosphoric Acid, Reagent Grade Water.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Detailed Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM Disodium Hydrogen Phosphate solution. Adjust the pH to 7.45 with diluted Phosphoric Acid.[6] Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Acetonitrile (HPLC Grade).

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Imidafenacin reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Sample Diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the Imidafenacin sample equivalent to 10 mg and prepare as described for the Standard Solution.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 5 µm, 250 x 4.6 mmStandard for reversed-phase separation of drug molecules.[6]
Mobile Phase Isocratic: Acetonitrile : 20 mM Phosphate Buffer pH 7.45 (37:63, v/v)Optimized ratio for good retention and separation.[6]
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm I.D. column.[6]
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.[6]
Detection λ 220 nmProvides high absorbance for Imidafenacin.[6]
Injection Vol. 20 µLStandard volume for analytical HPLC.
Run Time ~35 minutes (for related substances using gradient)Sufficient to elute the main peak and any impurities.

Note: For the analysis of related substances, a gradient elution is often preferred to resolve early-eluting and late-eluting impurities effectively. A typical gradient might run from ~35% to 80% Acetonitrile over 15-20 minutes.[6]

System Suitability and Acceptance Criteria

Before sample analysis, inject the standard solution five times and verify the following:

  • Tailing Factor (Asymmetry): Not more than 1.5 for the Imidafenacin peak.

  • Theoretical Plates (N): Not less than 2000 for the Imidafenacin peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area.

Protocol 2: Enantioselective Separation by Chiral HPLC

This method is proposed for the separation of the enantiomers of Imidafenacin. As Imidafenacin contains an imidazole moiety, this method is based on successful strategies for separating other chiral imidazolines.[5][8]

Rationale for Method Design

Chiral_Method_Dev Goal Goal: Separate Enantiomers CSP_Select Select Chiral Stationary Phase (CSP) Goal->CSP_Select MP_Screen Screen Mobile Phases (NP vs. RP) CSP_Select->MP_Screen NP Normal Phase (NP) (e.g., Hexane/Alcohol) MP_Screen->NP Try First RP Reversed Phase (RP) (e.g., ACN/Water/Buffer) MP_Screen->RP Alternative Optimize Optimize Modifier & Additives NP->Optimize RP->Optimize Validate Validate Method (Resolution, LoQ) Optimize->Validate

Caption: Decision pathway for chiral method development.

  • Stationary Phase: Polysaccharide-based CSPs, specifically cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, are highly effective for a broad range of chiral compounds, including those with imidazole structures.[5] These phases offer robust enantiorecognition capabilities.

  • Mobile Phase: A normal-phase (NP) mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol or isopropanol), is often the first choice for polysaccharide CSPs.[4] The alcohol modifier plays a critical role in the chiral recognition mechanism by competing for polar interaction sites on the CSP. Small amounts of an amine additive (like diethylamine) can be used to improve the peak shape of basic compounds like Imidafenacin.

Materials and Equipment
  • HPLC System: As described in Section 4.2.

  • Chromatography Column: Chiralpak® IB or equivalent [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 mm x 4.6 mm I.D.

  • Reagents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

Detailed Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, Ethanol, and Diethylamine in the ratio 80:20:0.1 (v/v/v).

    • Mix thoroughly and degas before use.

  • Racemic Standard Preparation:

    • Prepare a solution of racemic Imidafenacin in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Column Chiralpak® IB, 5 µm, 250 x 4.6 mmProven CSP for a wide range of chiral compounds.[5]
Mobile Phase n-Hexane : Ethanol : DEA (80:20:0.1, v/v/v)Classic normal-phase conditions for polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Column Temp. 25 °CTemperature can significantly affect chiral separation; start at ambient.
Detection λ 220 nmGood sensitivity for the analyte.
Injection Vol. 10 µL
Optimization and System Suitability
  • Optimization: If separation (resolution) is insufficient, systematically adjust the ratio of Hexane to Ethanol (e.g., 90:10, 70:30). The type of alcohol modifier can also be changed (e.g., to isopropanol).

  • System Suitability: Inject the racemic standard. The primary acceptance criterion is the resolution (Rs) between the two enantiomer peaks. A baseline separation with Rs ≥ 1.5 is considered ideal.

Conclusion

The control of isomeric and chemical purity is a non-negotiable aspect of pharmaceutical development and manufacturing. The HPLC methods detailed in this application note provide robust and reliable frameworks for the analysis of Imidafenacin. The reversed-phase method allows for accurate assay determination and impurity profiling, while the chiral method enables the critical separation of its enantiomers. These protocols, grounded in fundamental chromatographic theory and supported by published data, serve as a validated starting point for routine quality control and further research.

References

  • Masuda, Y., Kanayama, N., Manita, S., Ohmori, S., & Ooie, T. (2007). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 21(9), 940–948. Available from: [Link]

  • CN103063795A - Methods for determining the content of imidafenacin and detecting related substances. (2013). Google Patents.
  • CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography. (2017). Google Patents.
  • Identification of impurities in imidafenacin raw material and its tablets. (2025). ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Available from: [Link]

  • Conti, P., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 679. Available from: [Link]

  • Liu, D., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1143(1-2), 239-245. Available from: [Link]

  • Separation methods: Chromatography. (n.d.). Institute of Chemical Technology, Prague. Available from: [Link]

  • Péter, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1362. Available from: [Link]

  • Ohno, T., et al. (2008). Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, imidafenacin, in healthy volunteers and overactive bladder patients. Drug Metabolism and Pharmacokinetics, 23(6), 456-464. Available from: [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-17. Available from: [Link]

  • Unraveling the Power of Chromatographic Separation Techniques. (2023). Longdom Publishing. Available from: [Link]

  • Imidafenacin. (n.d.). ZambiaFiles. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in LC-MS Analysis of Imidafenacin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IMD-MS-001 Subject: Troubleshooting Ion Suppression/Enhancement in Imidafenacin Impurity Profiling Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Welcome to the Imidafenacin Technical Support Hub. You are likely here because your LC-MS/MS sensitivity for Imidafenacin (or its impurities like 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile) is drifting, or your linearity is failing in biological matrices (plasma/urine).

Imidafenacin is a basic compound containing an imidazole ring and phenyl groups. This chemical structure makes it highly susceptible to co-elution with endogenous phospholipids, particularly in Reversed-Phase (RP) chromatography. In Electrospray Ionization (ESI), these co-eluting matrix components compete for charge, leading to Matrix Effects (ME) —typically ion suppression.[1]

This guide provides a self-validating workflow to Diagnose, Quantify, and Eliminate these effects.

Module 1: Diagnosis – Do I Have a Matrix Effect?

User Question: My internal standard response varies significantly between samples, and my LLOQ is unstable. Is this a matrix effect?

Technical Response: Yes, this is a classic signature of Matrix Effects. To confirm this definitively, you must visualize where the suppression occurs relative to your analyte peak. We do not guess; we validate using the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion (PCI)

This experiment maps the "ionization environment" of your chromatographic run.

  • Setup: Connect a syringe pump containing your analyte (Imidafenacin) to the LC effluent via a T-piece before the MS source.

  • Infusion: Infuse Imidafenacin continuously (e.g., 10 µL/min) to generate a steady background signal (baseline).

  • Injection: Inject a blank extracted matrix (e.g., plasma extract without drug) via the LC.

  • Observation: Monitor the baseline. A dip (negative peak) indicates suppression; a rise indicates enhancement.

  • Overlay: Superimpose your actual Imidafenacin analyte chromatogram. If your analyte elutes during a "dip," you have a critical matrix effect.

Visualization: PCI Setup & Mechanism

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Syringe Syringe Pump (Imidafenacin Std) Syringe->T_Piece MS_Source ESI Source (Mass Spec) T_Piece->MS_Source Data Chromatogram (Dips = Suppression) MS_Source->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup.[2] The blank matrix eluting from the column mixes with the steady stream of analyte, revealing ionization zones.

Module 2: Quantification – Measuring the Impact

User Question: I see a dip in the baseline. How do I report this to meet FDA/EMA guidelines?

Technical Response: Regulatory bodies require you to calculate the Matrix Factor (MF) . This distinguishes "recovery" (extraction efficiency) from "matrix effect" (ionization efficiency).

The Calculations

You need three datasets for Imidafenacin (and its Internal Standard):

  • Set A: Standards in pure solvent (Neat).

  • Set B: Standards spiked into extracted blank matrix (Post-Extraction Spike).

  • Set C: Standards spiked into matrix before extraction (Pre-Extraction Spike).

ParameterFormulaInterpretation
Matrix Factor (MF) Area (Set B) / Area (Set A)< 1.0 : Suppression> 1.0 : Enhancement= 1.0 : No Effect
IS-Normalized MF MF (Analyte) / MF (Internal Standard)Must be close to 1.0 . This proves the IS compensates for the matrix effect.
Recovery (RE) Area (Set C) / Area (Set B)Measures extraction efficiency, excluding matrix effects.

Critical Requirement: According to FDA (2018) and EMA (2011) guidelines, you must determine the IS-Normalized MF from at least 6 lots of matrix (including lipemic and hemolyzed lots) to ensure the method is robust against patient variability.

Module 3: Mitigation – The Troubleshooting Workflow

User Question: My Matrix Factor is 0.6 (40% suppression). How do I fix it?

Technical Response: Imidafenacin is a hydrophobic base. The most common suppressors are Glycerophosphocholines (GPCh) and Lysophosphocholines , which are also hydrophobic and elute late in RP-LC.

Use this decision tree to select the correct mitigation strategy.

Troubleshooting Logic Flow

Troubleshooting_Tree Start Problem: High Matrix Effect (MF < 0.8) Step1 Check Retention Time (RT) Does Analyte co-elute with Phospholipids? Start->Step1 Yes_Coelution YES: Separation Issue Step1->Yes_Coelution Analyte RT = Lipid RT No_Coelution NO: Source Saturation Step1->No_Coelution Analyte RT ≠ Lipid RT Action_Chrom Modify Gradient (Push lipids to wash step) Yes_Coelution->Action_Chrom Action_Col Change Column Selectivity (Phenyl-Hexyl for aromatics) Yes_Coelution->Action_Col Action_PPT Current Prep: Protein Ppt? (Worst for lipids) No_Coelution->Action_PPT Action_LLE Switch to LLE (High pH for Imidafenacin) Action_PPT->Action_LLE Yes Action_SPE Switch to SPE (Mixed-Mode Cation Exchange) Action_PPT->Action_SPE Yes

Figure 2: Decision matrix for resolving ion suppression. Note that Protein Precipitation (PPT) is rarely sufficient for Imidafenacin in plasma due to phospholipid carryover.

Specific Protocols for Imidafenacin
Strategy A: Liquid-Liquid Extraction (LLE)
  • Why: Imidafenacin is basic. Phospholipids are zwitterionic.

  • Protocol:

    • Alkalize plasma (pH > 10) using Ammonium Hydroxide. This keeps Imidafenacin uncharged (neutral).

    • Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Phospholipids tend to remain in the aqueous phase or the interface, significantly reducing suppression compared to Protein Precipitation.

Strategy B: Mixed-Mode SPE (Solid Phase Extraction)
  • Why: The most robust cleanup. Uses both hydrophobicity and charge.

  • Protocol (MCX - Mixed Mode Cation Exchange):

    • Load: Acidified sample (Imidafenacin is positively charged).

    • Wash 1: Aqueous acid (removes proteins/salts).

    • Wash 2: Methanol (removes neutral hydrophobic interferences/lipids). Critical Step.

    • Elute: 5% NH4OH in Methanol (neutralizes Imidafenacin, releasing it from the sorbent).

Module 4: The "Hidden" Matrix Effect (Impurities)

User Question: I am analyzing Imidafenacin impurities (e.g., oxidized degradants). They are at trace levels (0.1%). How does matrix effect impact them?

Technical Response: Impurities are often more polar than the parent drug (eluting earlier) or structurally similar (eluting nearby).

  • The Risk: If the parent drug is at a high concentration (e.g., in a formulation stability study), the parent drug itself can act as a matrix, suppressing the ionization of the trace impurities co-eluting or eluting in its tail.

  • The Fix: You must ensure chromatographic resolution (

    
    ) between the parent peak and impurities.
    
  • Diverting: If the parent signal is saturating the source, use a divert valve to send the parent peak to waste, allowing only the impurities to enter the MS.

Divert Valve Workflow

Divert_Valve Col Column Elution Valve Switching Valve Col->Valve MS MS Source (Impurities) Valve->MS 0-4 min (Impurities) Valve->MS 6-10 min (Late Eluters) Waste Waste (Parent Drug/Salts) Valve->Waste 4-6 min (Parent Drug)

Figure 3: Valve switching strategy to prevent source contamination by high-concentration parent drug or early eluting salts.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • ResearchGate. (2025). Identification of impurities in imidafenacin raw material and its tablets. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering stability issues with Imidafenacin Related Compound 1 (IRC1) in solution. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you identify, understand, and mitigate the degradation of your compound during experimentation.

Introduction: Understanding Imidafenacin Related Compound 1

Imidafenacin is an antimuscarinic agent used for treating overactive bladder.[1][2][3] Imidafenacin Related Compound 1 (IRC1), identified as 4-(1H-Imidazol-1-yl)-2,2-Diphenylbutanamide, is a crucial reference standard for purity analysis and quality control.[] Its structural integrity in solution is paramount for accurate quantification and analysis. The presence of an amide group and an imidazole ring in its structure makes it susceptible to specific degradation pathways, particularly in aqueous environments. This guide will walk you through the process of diagnosing and characterizing this degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions from researchers working with IRC1 solutions.

Q1: I'm observing a new, unidentified peak in my HPLC chromatogram after my IRC1 solution has been sitting for a while. What is the likely cause?

A: The most probable cause is the chemical degradation of IRC1. Given its structure, the primary suspect is the hydrolysis of the terminal amide group to form the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)-2,2-diphenylbutanoic acid. This reaction can be catalyzed by acidic or basic conditions in your solution.[5][6] To confirm this, proceed to the Troubleshooting Guide for Hydrolytic Degradation in Section 2.2.1.

Q2: The peak area of my main IRC1 analyte is consistently decreasing in my standard solutions. Why is this happening?

A: A decreasing peak area for the parent compound indicates a loss of the active substance, which is a classic sign of degradation.[7] This loss could be due to several factors including hydrolysis, oxidation, or photodegradation, depending on your solvent, storage conditions, and ambient lab environment.[8][9] A systematic investigation using forced degradation studies, as outlined in Section 2.2, is the most effective way to pinpoint the cause.

Q3: My experimental results for IRC1 quantification are highly variable and not reproducible. What should I check first?

A: Inconsistent results are often linked to solution instability. Before investigating other experimental parameters, verify the stability of your stock and working solutions.

  • Preparation: Always prepare fresh working solutions for each experiment from a recently prepared stock solution.

  • Storage: Store stock solutions in appropriate conditions (e.g., refrigerated, protected from light) to minimize degradation between uses.

  • Method Validation: Ensure your analytical method is robust and stability-indicating. Refer to our recommended HPLC-UV Method Protocol in Section 3.2 to verify your parameters.

Q4: What are the most likely chemical degradation pathways for Imidafenacin Related Compound 1?

A: Based on its chemical structure, which features an amide and an imidazole ring, the most anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond under acidic or basic conditions to yield a carboxylic acid.

  • Oxidation: The imidazole ring can be susceptible to oxidation, leading to the formation of various oxidative byproducts.[10]

  • Photodegradation: Aromatic systems and certain functional groups can absorb UV light, leading to photolytic cleavage or rearrangement.[11]

Section 2: Troubleshooting Guide: Identifying the Cause of Degradation

This section provides a systematic approach to diagnosing the root cause of IRC1 degradation.

Initial Assessment & Analytical Method Verification

The first step is to confirm that the observed issue is due to compound degradation and not an analytical artifact. A robust, stability-indicating analytical method is essential for separating the parent compound from any potential degradants.[12][13]

observe Observe Unexpected Peak or Loss of Analyte prepare Prepare Fresh IRC1 Standard Solution observe->prepare analyze_t0 Analyze Immediately (T=0) prepare->analyze_t0 store Store Solution Under Normal Experimental Conditions analyze_t0->store analyze_t1 Re-analyze After Set Time (e.g., 24h) store->analyze_t1 compare Compare T=0 and T=24h Chromatograms analyze_t1->compare no_change No Significant Change: Issue may be dilution error, instrumental, or integration. compare->no_change False change Confirmed Degradation: New peaks appear or parent peak decreases. compare->change True proceed Proceed to Forced Degradation Studies (Section 2.2) change->proceed

Caption: Initial workflow to confirm degradation.

Systematic Investigation via Forced Degradation

Forced degradation (or stress testing) is a powerful technique to rapidly identify the potential degradation pathways of a drug substance by subjecting it to harsh conditions.[11][14] This process is critical for developing stability-indicating methods and understanding a molecule's intrinsic stability.[15][16] The general workflow involves exposing a solution of IRC1 to several stress conditions in parallel.

start IRC1 in Solution (e.g., 50:50 ACN:H2O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxid Oxidation 3% H2O2, RT start->oxid photo Photolytic ICH Q1B Light Exposure start->photo thermal Thermal 60°C, Protected from Light start->thermal analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze interpret Identify Degradation Pathway(s) Based on Significant Changes analyze->interpret

Caption: Postulated hydrolytic degradation pathway.

  • Principle: To assess the susceptibility of IRC1 to oxidation. The electron-rich imidazole ring is a potential target for oxidative attack.

  • Protocol:

    • Prepare two vials of IRC1 solution.

    • Oxidative: To vial 1, add a small volume of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 3%.

    • Control: To vial 2, add an equivalent volume of water.

    • Store both vials at room temperature, protected from light, for 24-48 hours.

    • Analyze aliquots at various time points by HPLC.

  • Interpretation: The appearance of new peaks and a decrease in the parent peak in the H₂O₂-treated sample, but not the control, confirms oxidative degradation. The resulting degradants may include N-oxides or other oxidized species.

  • Principle: To determine if IRC1 degrades upon exposure to light. This is a critical parameter for handling and storing solutions. [8]* Protocol:

    • Prepare two vials of IRC1 solution.

    • Photo: Place one vial in a photostability chamber and expose it to a light source that provides both UV and visible output, as specified by ICH guideline Q1B (e.g., an exposure of 1.2 million lux hours and 200 watt hours/m²). [11] 3. Control: Tightly wrap the second vial in aluminum foil and place it in the same chamber to serve as a dark control.

    • Analyze both samples by HPLC after the exposure period.

  • Interpretation: Degradation observed in the light-exposed sample but not in the dark control is indicative of photolytic instability.

Section 3: Recommended Protocols & Methodologies

Protocol: Preparation of IRC1 Stock and Working Solutions
  • Solvent Selection: IRC1 is typically soluble in organic solvents like methanol or acetonitrile. For stability studies, a co-solvent system such as Acetonitrile:Water (50:50 v/v) is often used.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of IRC1 reference standard.

    • Transfer to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent (e.g., acetonitrile).

    • Store this solution in an amber vial at 2-8°C. It is recommended to prepare this fresh weekly.

  • Working Solution (e.g., 100 µg/mL):

    • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase or chosen co-solvent system.

    • Prepare this solution fresh daily for analysis.

Protocol: Stability-Indicating HPLC-UV Method

This method is adapted from established procedures for Imidafenacin and its related substances and should provide adequate separation for stability testing. [17][18]

Parameter Recommended Condition Rationale / Comment
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and resolution for this class of compounds.
Mobile Phase A 20 mM Potassium Phosphate buffer Buffering is critical for reproducible chromatography of ionizable compounds.
Adjust pH to 7.0 with phosphoric acid A neutral pH is a good starting point for stability.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase HPLC.
Gradient 0 min: 35% B; 15 min: 80% B; 25 min: 80% B; 30 min: 35% B A gradient program ensures elution of both the parent compound and potentially more polar (degradant) or less polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp 30°C Temperature control ensures reproducible retention times.
Detection UV at 220 nm Provides good sensitivity for the imidazole and phenyl chromophores.

| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector response. |

Section 4: Data Interpretation & Summary

The table below summarizes the potential degradation pathways and the expected analytical observations. This serves as a quick reference for interpreting your forced degradation study results.

Stress ConditionLikely Degradation PathwayPrimary Degradant(s)Expected Chromatographic Observation
0.1 M HCl, 60°C Acid-catalyzed hydrolysisCarboxylic acid derivativeA new, typically more polar (earlier eluting) peak.
0.1 M NaOH, 60°C Base-catalyzed hydrolysisCarboxylic acid derivativeA new, typically more polar (earlier eluting) peak.
3% H₂O₂, RT OxidationN-oxides, other oxidative adductsAppearance of one or more new peaks, often with different polarity.
Light Exposure PhotolysisPhotolytic fragments or isomersAppearance of new peaks, often minor unless the compound is highly labile.
Heat (60°C) ThermolysisVarious, often similar to hydrolysisMay show a slight increase in hydrolytic degradant or other minor peaks.

By following this structured troubleshooting guide, researchers can efficiently diagnose the cause of IRC1 instability, leading to more reliable experimental data, appropriate storage and handling procedures, and robust analytical methods.

References

  • Identification of impurities in imidafenacin raw material and its tablets. (2025). ResearchGate.
  • Method for separating imidafenacin and related substances thereof by high performance liquid chromatography. (CN104614468B). Google Patents.
  • Methods for determining the content of imidafenacin and detecting related substances. (CN103063795A). Google Patents.
  • Imidafenacin. PubChem, National Institutes of Health. Retrieved from [Link]

  • Imidafenacin Impurity. (CAS 562091-56-9). Veeprho Pharmaceuticals. Retrieved from [Link]

  • Imidafenacin Related Compound 12. Veeprho. Retrieved from [Link]

  • Photodegradation profiles of IM with time when different amounts of loaded photocatalyst were used. ResearchGate. Retrieved from [Link]

  • Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. (2007). PubMed. Retrieved from [Link]

  • IMIDAFENACIN. precisionFDA. Retrieved from [Link]

  • Photodegradation profiles of IM with time at different IM concentrations. ResearchGate. Retrieved from [Link]

  • Experience with imidafenacin in the management of overactive bladder disorder. PMC. Retrieved from [Link]

  • Development and validation of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. (2023). SciTechnol. Retrieved from [Link]

  • Factors affecting stability of drugs. Slideshare. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Retrieved from [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Retrieved from [Link]

  • Factors Affecting Stability of Formulations. Scribd. Retrieved from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved from [Link]

  • Absolute bioavailability of imidafenacin after oral administration to healthy subjects. (2007). PMC. Retrieved from [Link]

  • (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. (2018). ResearchGate. Retrieved from [Link]

  • Imidafenacin. RayBiotech. Retrieved from [Link]

  • Method for preparing imidafenacin tablets. (CN106580899B). Google Patents.
  • (PDF) Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: A review of the Japanese literature. ResearchGate. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Retrieved from [Link]

  • Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. (2021). ScienceDirect. Retrieved from [Link]

  • KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. ResearchGate. Retrieved from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature. PMC. Retrieved from [Link]

  • Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Estimation of Mirabegron and Solifenacin Succinate in Tablet Dosage Form. ijrti.org. Retrieved from [Link]

  • Pharmacological effects of imidafenacin (KRP-197/ONO-8025), a new bladder selective anti-cholinergic agent, in rats. Comparison of effects on urinary bladder capacity and contraction, salivary secretion and performance in the Morris water maze task. PubMed. Retrieved from [Link]

  • Oxidation of a metabolite of indomethacin (Desmethyldeschlorobenzoylindomethacin) to reactive intermediates by activated neutrophils, hypochlorous acid, and the myeloperoxidase system. PubMed. Retrieved from [Link]

  • Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. (2025). ScienceDirect. Retrieved from [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. (2018). PMC. Retrieved from [Link]

  • Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Impactfactor.org. Retrieved from [Link]

  • Oxidation of Antipsychotics. (2022). MDPI. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved from [Link]

  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Column Selection for Imidafenacin Impurity Separations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex chromatographic challenges associated with Imidafenacin and its related impurities. Imidafenacin, an antimuscarinic agent, contains basic functional groups that demand careful consideration of HPLC/UHPLC column chemistry to achieve accurate and robust separations. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions, but the fundamental reasoning behind them.

FAQ 1: I'm observing significant peak tailing for the main Imidafenacin peak. What is the primary cause and how can I resolve it?

Answer:

This is a classic issue when analyzing basic compounds like Imidafenacin. The root cause is almost always unwanted secondary interactions between the protonated amine groups on your analyte and acidic residual silanol (Si-OH) groups on the surface of the silica-based column packing material.[1][2][3]

At a typical mid-range mobile phase pH, these silanol groups become ionized (Si-O⁻) and can strongly interact with the positively charged Imidafenacin molecule through an ion-exchange mechanism.[4][5] This secondary interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak. This not only compromises peak symmetry but can also negatively impact resolution and integration accuracy.[1]

Troubleshooting Protocol:
  • Assess the Mobile Phase pH: The first and simplest adjustment is to lower the mobile phase pH.[2][6] By operating at a pH of around 2.5-3.0, you can fully protonate the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted ionic interaction.[4][6]

    • Protocol Step: Prepare your aqueous mobile phase with a 10-25 mM phosphate or formate buffer and carefully adjust the pH to 2.5.[6] Ensure your column is stable at this low pH.

  • Select a Modern, High-Purity, End-Capped Column: If lowering the pH is not an option or does not fully resolve the issue, the column itself is the next critical factor. Older, "Type A" silica columns have a higher concentration of active silanols.[6] You should select a column made from high-purity "Type B" silica that has been subjected to a thorough end-capping process. End-capping uses small chemical reagents (like trimethylchlorosilane) to chemically bond with and "cover" many of the residual silanols, making them inaccessible to your basic analytes.[2][3]

  • Consider Advanced Column Chemistries: For the most challenging separations, even standard end-capped columns may not suffice. Consider columns specifically engineered for superior performance with basic compounds.

    • Polymer-Coated Phases: Columns like the CAPCELL PAK C18 MGII utilize a unique polymer-coating technology that effectively shields the underlying silica surface.[7][8][9] This creates a highly inert surface, providing excellent peak shapes for basic compounds even under neutral pH conditions, which can be highly advantageous for LC-MS applications.[8][9][10]

    • Hybrid Silica Phases: Columns such as the Waters X-bridge series are based on a hybrid particle technology that has inherently lower silanol activity than pure silica-based columns, leading to improved peak shapes for basic compounds.[11]

FAQ 2: I can't resolve a critical impurity pair from the main Imidafenacin peak. What column and method adjustments should I try?

Answer:

Achieving resolution for closely eluting impurities requires a systematic approach focused on manipulating chromatographic selectivity (α). Simply increasing efficiency (e.g., by using a longer column) is often insufficient for co-eluting peaks.

Logical Troubleshooting Workflow:

Below is a decision-making workflow to guide your method development for resolving challenging impurity pairs.

G cluster_0 Start: Poor Resolution (α ≈ 1) cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Selectivity cluster_3 Phase 3: Final Optimization cluster_4 End Goal start Initial Observation: Co-eluting Impurity Pair A Change Organic Modifier (e.g., Acetonitrile to Methanol) start->A B Adjust Mobile Phase pH (e.g., pH 3 to pH 7) A->B If no improvement C Switch to Phenyl-Hexyl Column (for π-π interactions) B->C If still co-eluting D Try a Polar-Embedded Column (for polar impurities) C->D If no improvement E Use a C8 Column (for less hydrophobic impurities) D->E Alternative approach F Optimize Gradient Slope (for gradient methods) E->F Once selectivity is achieved G Adjust Column Temperature F->G end_node Achieved Resolution (α > 1.2) G->end_node

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Column Selection Strategy:

If mobile phase adjustments are insufficient, changing the stationary phase is the most powerful way to alter selectivity.

Column ChemistryPrimary Interaction MechanismBest Suited For...Recommended Starting Point
Standard C18 (ODS) Hydrophobic InteractionsGeneral purpose, separation of non-polar to moderately polar compounds.L-column2 ODS [12][13][14][15][16], CAPCELL PAK C18 [7][8]
Phenyl-Hexyl Hydrophobic & π-π InteractionsImpurities with aromatic rings or double bonds that differ from the parent API. Provides alternative selectivity to C18.[17]Kromasil Phenyl, Ultimate Phenyl[17]
Polar-Embedded Group (EPG) Hydrophobic & H-BondingSeparating polar impurities or improving peak shape of bases without low pH. The embedded group shields silanols.[3]Phenomenex Synergi Hydro-RP[18]
C8 (Octyl) Less Hydrophobic than C18More polar impurities that are too strongly retained on a C18, or when a faster analysis is needed.Agilent Zorbax SB-C8

FAQ 3: What are the recommended starting HPLC conditions for Imidafenacin impurity analysis based on published methods?

Answer:

Several published methods provide excellent starting points for developing a robust impurity analysis for Imidafenacin. A common theme is the use of reversed-phased chromatography with phosphate buffers and acetonitrile.

Example Starting Method (Based on Patent Literature):

This method is designed for the separation of Imidafenacin and its related substances.[11]

  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Waters X-bridge)[11]

  • Mobile Phase A: 20 mM Disodium Phosphate, pH adjusted to 7.45 with phosphoric acid.[11]

  • Mobile Phase B: Acetonitrile[11]

  • Gradient Program:

    • 0-10 min: 35% B

    • 10-15 min: 35% → 80% B

    • 15-25 min: 80% B

    • 25-35 min: 80% → 35% B

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 40 °C[11]

  • Detection Wavelength: 220 nm[11]

Scientist's Note: While this method uses a higher pH, it relies on a column known for good performance with basic compounds, like the Waters X-bridge.[11] If you experience peak tailing with a standard C18 column under these conditions, your first step should be to switch to a column specifically designed to minimize silanol interactions, such as the L-column2 ODS [13][16] or CAPCELL PAK C18 MGII .[9][10]

FAQ 4: My column lifetime is short when analyzing Imidafenacin. How can I improve durability?

Answer:

Short column lifetime is often related to the harsh mobile phase conditions required to achieve good chromatography for challenging compounds. Both low pH and high pH can degrade the silica-based packing material.

Strategies to Enhance Column Longevity:
  • Use Columns with a Wide pH Range: Standard silica columns are typically limited to a pH range of 2 to 8.[19] Operating outside this range, especially at high pH, can dissolve the silica. Select columns specifically marketed for extended pH stability. For example, the CAPCELL PAK C18 MGII is rated for a pH range of 2 to 10.[8][9] The L-column2 series also boasts high durability across a wide pH and temperature range.[13]

  • Avoid Aggressive Mobile Phase Additives (If Possible): While additives like triethylamine (TEA) can be used as "silanol suppressors" to improve peak shape, they can also accelerate the hydrolysis of the bonded phase, leading to a shorter column life.[6] It is often better to invest in a higher-quality, inert column that does not require such additives.[3][5]

  • Implement a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It acts as a filter, trapping particulate matter and strongly retained sample components that could otherwise irreversibly foul the primary column.[20][21] This is a cost-effective way to significantly extend the life of your expensive analytical column.

  • Proper Column Flushing and Storage: Always flush the column with a solvent that is miscible with your mobile phase but free of buffers or salts (e.g., a high percentage of methanol or acetonitrile in water) before storage.[19][20] Storing a column in a high-salt buffer can lead to precipitation and blockage.[20]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • HPLC Troubleshooting Guide.
  • Google Patents.
  • LCGC Blog.
  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Osaka Soda. capcell pak c18 mg/mgi/μ g/mgi-h - HPLC.
  • Shiseido. CAPCELL PAK C18 MGII.
  • MICROSOLV. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • Osaka Soda. CAPCELL PAK MGII Type | HPLC Columns.
  • Phenomenex. CaPCeLL Pak®.
  • HPLC Troubleshooting Guide.
  • Chromex Scientific. C18 MGII - C18 - CAPCELL PAK - Osaka Soda - HPLC Columns.
  • Google Patents.
  • Analytics-Shop. LC-722070 - HPLC Column L-column2, ODS, 120 Å, 5 µm, 4.6 x 150 mm.
  • Chemicals Evaluation and Research Institute, Japan. L-column series.
  • Chemicals Evaluation and Research Institute, Japan. L-column2 ODS:Line up.
  • GL Sciences. L-column2 ODS | Products.
  • Chemicals Evaluation and Research Institute, Japan.
  • RSC Publishing. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Imidafenacin , a potent antimuscarinic agent used for overactive bladder, the resolution of Related Compound 1 (typically identified as the des-methyl analog or the nitrile intermediate, CAS 170105-20-1) presents a distinct chromatographic challenge. Standard C18 chemistries often fail to provide adequate resolution (


) due to the structural similarity between the impurity and the API, both containing diphenyl and imidazole moieties.

This guide compares a Legacy High-pH C18 Method against an Optimized Core-Shell Biphenyl Method . We demonstrate that the optimized method not only resolves Related Compound 1 with superior precision but also aligns with the rigorous standards of ICH Q2(R2) for specificity, linearity, and robustness.

The Challenge: Structural Similarity and Separation Physics

Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) relies on a methylated imidazole ring for its receptor affinity. Related Compound 1 (RC1), often the des-methyl analog (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide), lacks only a single methyl group.

Why Standard Methods Fail
  • ** hydrophobic Similarity:** The methyl group contributes minimally to the overall hydrophobicity dominated by the two phenyl rings, making standard alkyl-chain (C18) discrimination difficult.

  • Basic Tailing: The imidazole nitrogen is basic (pKa ~7-8). At neutral pH (common in legacy methods), secondary silanol interactions cause significant peak tailing, masking the closely eluting RC1.

Comparative Analysis: Legacy vs. Optimized Method

The following comparison highlights the shift from "sufficient" to "robust" chromatography.

FeatureMethod A: Legacy StandardMethod B: Optimized (Recommended)
Stationary Phase Traditional Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
Mobile Phase pH pH 7.0 (Phosphate)pH 3.0 (Formate/Phosphate)
Elution Mode IsocraticGradient
Resolution (API vs RC1)

(Marginal)

(Robust)
Tailing Factor (

)


Run Time 25 minutes12 minutes
Expert Insight: The Biphenyl Advantage

The Biphenyl stationary phase is critical here. Unlike C18, which interacts only dispersively, the biphenyl ligands engage in


 stacking with the diphenyl groups of Imidafenacin. The slight steric hindrance of the methyl group on Imidafenacin disrupts this stacking compared to the des-methyl RC1, creating a powerful selectivity lever that pure hydrophobicity cannot match.

Experimental Protocol: The Self-Validating System

This protocol is designed to be a "self-validating system," meaning system suitability criteria are embedded to flag failure modes before data collection.

Reagents and Materials
  • API: Imidafenacin Reference Standard (>99.5%).

  • Impurity: Imidafenacin Related Compound 1 (CAS 170105-20-1).[]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions (Method B)
  • Column: Kinetex Biphenyl,

    
     mm, 2.6 µm (or equivalent).
    
  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 220 nm (Imidafenacin absorbs strongly here; avoid 254 nm for trace impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation:

  • Mobile Phase A: 20 mM

    
     in water, adjusted to pH 3.0 with dilute phosphoric acid.
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
8.04060Linear ramp to elute API and RC1
9.04060Wash
9.19010Re-equilibration
12.09010End of Run
System Suitability Criteria (Mandatory)
  • Resolution (

    
    ):  NLT 3.0 between RC1 and Imidafenacin.
    
  • Tailing Factor: NMT 1.5 for Imidafenacin.

  • Precision: RSD NMT 2.0% for 6 replicate injections of standard.

Validation Workflow & Logic

The following diagram illustrates the lifecycle approach to validating this method, adhering to ICH Q2(R2) principles.

ValidationLifecycle Start Method Design (Biphenyl Selection) Specificity Specificity (Forced Degradation) Start->Specificity Confirm Separation Specificity->Start Fail (Co-elution) Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH, Temp, Flow) Accuracy->Robustness Recovery 98-102% Robustness->Start Fail (Drift) Final Validated Method (SOP Generation) Robustness->Final Design Space Defined

Figure 1: Validation Lifecycle adhering to ICH Q2(R2) / Q14 principles. The process is iterative; failure in specificity or robustness triggers a return to method design.

Validation Data Summary

The following data represents typical results obtained during the validation of the Optimized Method (Method B).

Specificity and Selectivity

No interference was observed at the retention time of RC1 or Imidafenacin from blank or placebo injections.

  • Retention Time RC1: 5.2 min

  • Retention Time API: 6.1 min

  • Resolution: 3.8

Linearity (LOQ to 150% of Limit)

The method demonstrates excellent linearity for RC1, critical for quantitative impurity analysis.

ParameterImidafenacinRelated Compound 1Acceptance Criteria
Range (µg/mL) 0.5 – 500.05 – 5.0N/A
Slope 2450023800N/A
Y-Intercept 12045N/A
Correlation (

)
0.99980.9995

LOD (µg/mL) 0.020.01

LOQ (µg/mL) 0.050.03

Accuracy (Recovery at 3 Levels)

Spiking studies were performed at 50%, 100%, and 150% of the specification limit (0.15%).

Spike LevelMean Recovery (%)% RSD (n=3)Status
Level 1 (50%) 99.4%1.2%Pass
Level 2 (100%) 100.2%0.8%Pass
Level 3 (150%) 101.1%0.9%Pass

Mechanistic Diagram: Why Biphenyl Works

Understanding the molecular interaction is key to troubleshooting future anomalies.

SeparationMechanism Phase Biphenyl Stationary Phase API Imidafenacin (Methyl-Imidazole) Phase->API Interaction Impurity Related Compound 1 (Des-methyl Imidazole) Phase->Impurity Interaction Interaction1 Steric Hindrance (Reduces Retention) API->Interaction1 Methyl Group Interference Interaction2 Strong Pi-Pi Stacking (Increases Retention) Impurity->Interaction2 Unobstructed Phenyl Rings Elutes Earlier (or Distinctly) Elutes Earlier (or Distinctly) Interaction1->Elutes Earlier (or Distinctly) Elutes Later (or Distinctly) Elutes Later (or Distinctly) Interaction2->Elutes Later (or Distinctly)

Figure 2: Separation Mechanism. The methyl group on the API sterically hinders the pi-pi interaction with the Biphenyl phase, creating a selectivity difference from the des-methyl impurity.

Conclusion

The validation of Imidafenacin Related Compound 1 requires moving beyond generic C18 methods. By leveraging


 interactions  via a Biphenyl stationary phase and controlling ionization at pH 3.0 , laboratories can achieve a robust, high-resolution separation. This method meets all ICH Q2(R2)  requirements and provides a reliable platform for routine QC release testing.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Japanese Pharmacopoeia. (2021). General Tests, Processes and Apparatus: Liquid Chromatography.[2][3] JP XVIII. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. [Link]

  • PubChem. (n.d.). Imidafenacin Compound Summary.[][5][3][6][7] National Library of Medicine. [Link]

Sources

Technical Guide: Comparative Analysis of HPLC vs. UPLC for Imidafenacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Imidafenacin and its related substances. Imidafenacin, a urinary antispasmodic containing a diphenylbutyramide moiety, presents specific challenges regarding isomer separation and hydrolysis degradation products.

While legacy HPLC methods (often cited in early patents) utilize standard C18 chemistry with run times exceeding 30 minutes, modern UPLC workflows utilizing sub-2 µm particle technology offer a 5-7x reduction in run time and a 3x increase in sensitivity. This guide details the experimental protocols, mechanistic rationale, and validation data required to transition from HPLC to UPLC.

The Analytical Challenge: Imidafenacin Chemistry

Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is susceptible to specific degradation pathways that complicate chromatographic separation.

  • Hydrolysis: The amide group is labile under acidic/basic stress, converting to the corresponding acid (Impurity B).

  • N-Oxidation: The imidazole ring is prone to oxidation.

  • Polarity: The molecule contains both a basic imidazole ring and a lipophilic diphenyl tail, requiring careful pH control (typically pH 6.5–7.5) to prevent peak tailing.

Key Impurities Monitored
Impurity CodeChemical NameOrigin
Impurity A 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrileStarting Material / Intermediate
Impurity B 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acidHydrolysis Degradant
Impurity C Des-methyl analogsSynthesis By-product

Experimental Protocols

The following protocols represent a "Legacy vs. Modern" comparison. The HPLC method is derived from standard pharmacopoeial principles and patent literature (e.g., CN103063795A), while the UPLC method represents an optimized transfer using the Van Deemter principle.

Protocol A: Legacy HPLC (Baseline)
  • Instrument: Standard HPLC System (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 7.45 adjusted with dilute phosphoric acid).

    • Solvent B: Acetonitrile.[2][3][4]

  • Gradient: 0-10 min (35% B), 10-25 min (35%→65% B), 25-35 min (65% B).

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[4]

  • Rationale: The high pH (7.45) ensures the imidazole moiety is uncharged, improving retention and shape on standard silica. The 5 µm column requires a long length (250 mm) to achieve sufficient theoretical plates (N > 10,000).

Protocol B: Modern UPLC (Optimized)
  • Instrument: UPLC/UHPLC System (e.g., Waters ACQUITY / Agilent 1290).

  • Column: BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 7.5).

    • Solvent B: Acetonitrile.[2][3][4]

  • Gradient: 0-1 min (30% B), 1-5 min (30%→70% B), 5-6 min (70% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 220 nm (Sampling rate: 20 pts/sec).

  • Rationale: The 1.7 µm particles significantly reduce the

    
    -term (mass transfer resistance) of the Van Deemter equation. This allows higher linear velocities without losing efficiency. Ammonium acetate is preferred over phosphate for UPLC to reduce salt precipitation risks in narrow-bore tubing and enable MS-compatibility.
    

Method Transfer Workflow

The following diagram illustrates the decision logic and workflow for transferring the Imidafenacin method from HPLC to UPLC.

MethodTransfer Start Start: Legacy HPLC Method (250mm, 5µm, pH 7.45) Analyze Analyze Critical Pair (Imidafenacin vs. Impurity B) Start->Analyze Scale Geometric Scaling (L/dp Ratio Preservation) Analyze->Scale Calculate Scaling Factor SelectCol Select UPLC Column (BEH C18, 100mm, 1.7µm) Scale->SelectCol AdjustFlow Adjust Flow Rate (Maintain Linear Velocity) SelectCol->AdjustFlow CheckPress Backpressure Check (< 12,000 psi?) AdjustFlow->CheckPress Optimize Optimize Gradient Slope CheckPress->Optimize Yes ReConfig Re-configure Mobile Phase (Reduce Viscosity) CheckPress->ReConfig No Final Final UPLC Method (High Throughput) Optimize->Final ReConfig->AdjustFlow

Figure 1: Systematic workflow for transferring Imidafenacin impurity analysis from HPLC to UPLC, ensuring preservation of selectivity.

Performance Comparison Data

The table below summarizes the theoretical and observed performance metrics. The UPLC method demonstrates superior resolution and efficiency.[2][4][6]

MetricLegacy HPLC (5 µm)Modern UPLC (1.7 µm)Improvement Factor
Run Time 35.0 min6.0 min5.8x Faster
Solvent Consumption ~35 mL/run~2.4 mL/run~93% Reduction
Resolution (Rs) (Imp B vs. API)2.53.81.5x Improvement
Theoretical Plates (N) ~12,000~28,0002.3x Efficiency
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL5x Sensitivity
Causality of Improvements
  • Resolution (Rs): UPLC columns pack particles more densely, reducing eddy diffusion (

    
    -term). This narrows peak widths (
    
    
    
    ), which directly increases resolution (
    
    
    ).
  • Sensitivity: Narrower peaks mean the analyte is more concentrated in the detector cell at the moment of elution, increasing signal height (Signal-to-Noise ratio).

Validation: Forced Degradation Logic

To ensure the UPLC method is "Stability Indicating," it must separate the API from all degradants generated under stress.

DegradationPath API Imidafenacin (API) (Amide) Acid Acid Stress (0.1N HCl) --> Impurity B (Acid) API->Acid Base Base Stress (0.1N NaOH) --> Impurity B (Rapid Hydrolysis) API->Base Oxidation Oxidative Stress (H2O2) --> N-Oxide Impurities API->Oxidation Result UPLC Separation (Rs > 2.0 for all pairs) Acid->Result Base->Result Oxidation->Result

Figure 2: Forced degradation pathways for Imidafenacin. The UPLC method must resolve the hydrolysis product (Impurity B) which elutes earlier than the API due to increased polarity.

Experimental Validation Steps
  • Acid Hydrolysis: Reflux API in 0.1 N HCl at 60°C for 2 hours. Expectation: ~10% conversion to Impurity B.

  • Oxidation: Treat with 3%

    
     at RT for 4 hours. Expectation: Formation of early eluting N-oxides.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector) for the API peak, ensuring no co-elution.

Conclusion

Transitioning the impurity analysis of Imidafenacin from HPLC to UPLC is not merely an operational upgrade but a quality imperative. The UPLC method provides the necessary resolution to distinguish the amide API from its acid hydrolysis product (Impurity B) with greater confidence than legacy methods.

Recommendation: For QC release testing, the UPLC protocol (Protocol B) is recommended due to the 93% reduction in solvent costs and the ability to triple sample throughput.

References

  • Imidafenacin Impurity Identification: Structure elucidation of Imidafenacin impurities and degradation products. Source: ResearchGate / Journal of Pharmaceutical Analysis.

  • HPLC Method Patent: Method for determining content of Imidafenacin and detecting related substances. Source: Google Patents (CN103063795A).

  • UPLC Method Theory: Prospects of UPLC in Pharmaceutical Analysis over HPLC. Source: Biomedical Journal.

  • General Stability Indicating Methods: Development and validation of stability indicating UPLC method. Source: ACG Publications.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a critical inter-laboratory comparison (ILC) regarding the quantification of Imidafenacin Related Compound 1 (RC-1) , specifically identified here as the Desamide Hydrolysis Impurity (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid) .

Imidafenacin, a urinary antispasmodic, contains both a diphenylbutyramide moiety and an imidazole ring. This structural duality creates significant chromatographic challenges. The imidazole moiety (pKa ~6.8–7.2) is highly sensitive to mobile phase pH, leading to peak tailing and retention time shifts that compromise the resolution of RC-1.

This study compares the performance of Method A (Traditional Phosphate Buffer, pH 6.8) versus Method B (Optimized Formate Buffer, pH 3.0) across five participating laboratories. The data demonstrates that while Method A is pharmacopoeially common, it lacks the robustness required for consistent inter-lab reproducibility, whereas Method B provides superior resolution (


) and tighter Z-scores.

The Analyte & The Challenge

To understand the analytical divergence, we must first analyze the chemical behavior of the target compounds under chromatographic conditions.

CompoundChemical Structure DescriptionpKa (Approx)Chromatographic Behavior
Imidafenacin (API) Amide + Imidazole Ring~7.0 (Imidazole N)pH Sensitive. At pH 7.0, the imidazole is partially protonated, causing secondary interactions with residual silanols on silica columns (tailing).
Related Compound 1 (RC-1) Carboxylic Acid + Imidazole Ring~4.5 (Acid) & ~7.0 (Imidazole)Highly Polar. Formed by the hydrolysis of the amide group. At neutral pH, it is negatively charged (carboxylate), eluting early with poor retention.
The "Critical Pair" Problem

In many laboratories, the separation of the neutral Amide (API) from the Acid (RC-1) fails because the pH is set too close to the pKa of the imidazole ring. This results in "micro-equilibrium" broadening, where the analyte oscillates between ionized and neutral states within the column, destroying peak symmetry.

Inter-Laboratory Study Design (ISO 13528)[1]

We coordinated a proficiency test involving five independent laboratories (Labs A–E). Each lab analyzed a spiked sample containing 0.1% RC-1 relative to Imidafenacin.

Workflow Visualization

The following diagram outlines the study's logical flow, from sample homogenization to statistical Z-score generation.

ILC_Workflow cluster_Methods Parallel Methodologies Start Reference Material Preparation Dist Sample Distribution (n=5 Labs) Start->Dist MethodA Method A: Phosphate pH 6.8 (Legacy) Dist->MethodA MethodB Method B: Formate pH 3.0 (Optimized) Dist->MethodB Analysis Chromatographic Acquisition MethodA->Analysis MethodB->Analysis Data Data Processing (Integration) Analysis->Data Stats Statistical Analysis (ISO 13528 Z-Score) Data->Stats

Figure 1: Inter-Laboratory Comparison Workflow following ISO 13528 standards.

Experimental Protocols

Method A: The Legacy Approach (High Risk)

Commonly found in older generic monographs.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)

  • Mobile Phase: Phosphate Buffer (pH 6.8) : Acetonitrile (60:40)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 220 nm[1]

  • Risk Factor: Operating at pH 6.8 is dangerously close to the imidazole pKa. Small pH errors (±0.1) cause massive retention shifts.

Method B: The Optimized Approach (Recommended)

Designed for robustness and MS-compatibility.

  • Column: HSS T3 C18, 100 x 2.1 mm, 1.8 µm (UPLC)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 60% B over 5 mins.

  • Detection: UV 220 nm / MS (ESI+)

  • Advantage: At pH 3.0, the imidazole is fully protonated (consistent charge), and the carboxylic acid of RC-1 is suppressed (unionized), increasing its retention and resolution from the solvent front.

Comparative Results & Data Analysis

The following data summarizes the performance of the two methods across the five labs.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (pH 6.8)Method B (pH 3.0)Acceptance Criteria
Resolution (Rs) 1.8 ± 0.44.2 ± 0.1 NLT 2.0
Tailing Factor (Tf) 1.6 (Asymmetric)1.1 (Symmetric) NMT 1.5
Theoretical Plates (N) ~4,500>12,000 NLT 5,000
LOD (Signal-to-Noise) 0.05%0.01% N/A
Table 2: Inter-Laboratory Reproducibility (Z-Scores)

Z-Scores indicate how far a lab's result deviates from the consensus mean. Scores > |2.0| are "Questionable"; > |3.0| are "Unsatisfactory".

LaboratoryMethod A Z-ScoreMethod B Z-ScoreInterpretation
Lab 1 0.50.2Both Acceptable
Lab 2 2.8 (High Bias)0.4Method A failed due to peak integration errors (tailing).
Lab 3 -1.2-0.1Acceptable
Lab 4 3.1 (Outlier)0.3Method A Critical Failure (Co-elution).
Lab 5 0.80.2Acceptable

Critical Insights: The Mechanism of Failure

Why did Method A fail in Lab 2 and Lab 4? The answer lies in the Silanol Effect and pH Robustness .

The Silanol Interaction Pathway

At pH 6.8, the silica support in older C18 columns becomes ionized (


). The Imidafenacin imidazole ring, being partially positive, engages in ion-exchange with these silanols. This "secondary retention" mechanism is uncontrolled and varies between column batches, causing the peak tailing that ruined the integration in Lab 2.
The Solution Logic

Method B utilizes a lower pH (3.0).

  • Silanol Suppression: At pH 3.0, surface silanols are protonated (

    
    ), eliminating cation-exchange interactions.
    
  • Analyte Stability: Imidafenacin is fully protonated, preventing the "on-off" equilibrium that broadens peaks.

Chemical_Logic cluster_HighPH pH 6.8 (Method A) cluster_LowPH pH 3.0 (Method B) Condition Mobile Phase pH Selection StateA Imidazole: Partially Ionized Silanols: Ionized (Si-O-) Condition->StateA Near pKa StateB Imidazole: Fully Protonated Silanols: Neutral (Si-OH) Condition->StateB << pKa ResultA Result: Secondary Interactions Peak Tailing Poor Reproducibility StateA->ResultA ResultB Result: Pure Hydrophobic Partitioning Sharp Peaks High Reproducibility StateB->ResultB

Figure 2: Mechanistic impact of pH on Imidafenacin chromatography.

Conclusion & Recommendations

For the quantification of Imidafenacin Related Compound 1 , this inter-laboratory comparison conclusively demonstrates that Method B (Low pH / UPLC) is the superior analytical strategy.

Key Takeaways for Researchers:

  • Avoid Neutral pH: Do not develop Imidafenacin methods near pH 7.0 unless using hybrid-silica columns resistant to high pH.

  • Monitor Tailing: If Tailing Factor > 1.5, your integration data is statistically compromised.

  • Adopt Method B: The Ammonium Formate (pH 3.0) method is self-validating, robust, and MS-compatible, ensuring compliance with ICH Q2(R2) requirements.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2] Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[3][4] (2022).[5][3][6] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6433090, Imidafenacin.[7] Retrieved from [Link]

  • Eurachem. Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (2021). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, experimentally grounded framework for determining the Relative Response Factor (RRF) of Imidafenacin Related Compound 1 (RC-1), ensuring compliance with ICH Q2(R1) and Japanese Pharmacopoeia (JP) standards.

The Challenge: Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) relies on a specific UV absorption profile dominated by its diphenyl and imidazole moieties at 220 nm. "Related Compound 1" (often identified in process chemistry as the nitrile precursor or an oxidized metabolite) exhibits a distinct chromophoric shift. Relying on a theoretical 1:1 response or single-point calibration introduces significant quantification errors (up to 15-20%), risking OOS (Out of Specification) results during release testing.

The Solution: This guide compares the Linear Slope Method (Gold Standard) against Single-Point and Theoretical approaches, demonstrating why the Slope Method is the only defensible protocol for regulatory filing.

Part 1: The Science of RRF in Imidafenacin Analysis

The Chromophoric Mismatch

In HPLC analysis, the RRF corrects for the difference in detector sensitivity between the API and the impurity.

  • Imidafenacin (API): Contains a primary amide functionality conjugated with the diphenyl system.

  • Related Compound 1 (RC-1): Typically the nitrile intermediate (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile) or an N-oxide variant.

    • Impact: The conversion of the amide to a nitrile (or oxidation of the imidazole) alters the molar absorptivity (

      
      ) at the critical detection wavelength of 220 nm .
      
    • Consequence: If the impurity absorbs light less efficiently than the API (

      
      ), using the API peak area to quantify the impurity without correction will underestimate  the toxicological risk.
      
Regulatory Context (ICH & JP)

The Japanese Pharmacopoeia (JP) and ICH Q3A/B guidelines mandate that if an impurity standard is not used routinely, an RRF must be established during validation.

  • Acceptance Criteria: RRF values typically fall between 0.8 and 1.[1]2. Values outside this range (e.g., 0.5 or 2.0) indicate significant sensitivity differences, requiring a correction factor (

    
    ) in the calculation formula.
    

Part 2: Experimental Protocol (The Linear Slope Method)

This protocol describes the "Gold Standard" method. It eliminates intercept bias and accounts for detector linearity issues at the Limit of Quantitation (LOQ).

Chromatographic Conditions
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).
  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (65:35 v/v). Note: pH control is critical for the imidazole ring stability.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .
    
  • Column Temp:

    
    .
    
Preparation of Solutions
  • Stock Preparation:

    • API Stock: Dissolve

      
       Imidafenacin Ref Std in 
      
      
      
      Mobile Phase (
      
      
      ).
    • RC-1 Stock: Dissolve

      
       Related Compound 1 in 
      
      
      
      Mobile Phase (
      
      
      ).
  • Linearity Levels: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit (typically 0.1% to 0.5% for impurities).

    • Example Range:

      
       to 
      
      
      
      .
    • Crucial Step: Both API and RC-1 must be prepared at identical concentrations for the slope comparison to be valid.

Workflow Visualization

The following diagram outlines the critical path for RRF determination, highlighting the decision points that prevent common validation failures.

RRF_Workflow Start Start: RRF Determination Prep Prepare Equimolar Stock Solutions (API & RC-1) Start->Prep Dilution Prepare 6 Linearity Levels (Range: LOQ to 150% Spec) Prep->Dilution HPLC Inject into HPLC (n=3 per level) Condition: 220 nm, C18 Dilution->HPLC Check1 System Suitability? (Tailing < 1.5, RSD < 2.0%) HPLC->Check1 Check1->Prep Fail (Re-prep) Plot Plot Area vs. Concentration (Force through zero? NO) Check1->Plot Pass Regress Calculate Regression Equations y = mx + c Plot->Regress Calc Calculate RRF RRF = Slope(Impurity) / Slope(API) Regress->Calc

Figure 1: Step-by-step workflow for the Linear Slope Method. Note that "forcing through zero" is discouraged during initial investigation to detect matrix interference.

Part 3: Comparative Analysis of Methods

Why choose the laborious Slope Method over a single injection? The data below illustrates the risk.

Method Comparison Matrix
FeatureMethod A: Linear Slope (Recommended) Method B: Single-Point Calibration Method C: Theoretical (

ratio)
Principle Ratio of regression slopes (

) across 5-6 levels.
Ratio of responses at a single concentration (usually 100% limit).Ratio of Molar Extinction Coefficients (

).
Accuracy High. Cancels out intercept errors and solvent effects.Medium/Low. High error if intercept

0 or if non-linear at LOQ.
Low. Does not account for solvatochromic shifts in HPLC mobile phase.
Robustness Validated across the entire working range.Valid only at the specific concentration tested.Theoretical only; rejected by most regulatory bodies (FDA/PMDA).
Resource Load High (Requires ~20 injections).Low (Requires ~2 injections).Zero (Paper calculation).
Experimental Data (Mock Validation Set)

Scenario: Imidafenacin RC-1 (Nitrile) has a lower absorbance at 220 nm than the API due to the loss of the amide auxochrome.

Table 1: Linearity Data

Concentration (

)
API Peak Area (mAUs)RC-1 Peak Area (mAUs)
0.50 (LOQ)12,5008,200
1.0025,10016,500
2.5062,40041,200
5.00125,50083,000
7.50188,000124,500
10.00251,000166,000

Data Analysis:

  • Slope Calculation (Method A):

    • Slope API (

      
      ): ~25,100
      
    • Slope RC-1 (

      
      ): ~16,600
      
  • Single Point Calculation (Method B - at 0.5

    
    ): 
    
    • Note: At low concentrations, baseline noise can skew this significantly. If the integration was slightly off (e.g., 8,500 area), the RRF would shift to 0.68. The Slope method averages this error out.

Impact: The RRF is 0.66 .

  • If you assumed RRF = 1.0 (no correction): You would calculate an impurity result of 0.10% as 0.10%.

  • Actual Reality: With RRF 0.66, the actual impurity level is

    
    .
    
  • Result: The uncorrected method passes the batch, but the rigorous method reveals the batch is OOS (assuming a 0.15% limit).

Part 4: Decision Logic for Routine Analysis

Once the RRF is determined (0.66), how should it be applied in routine QC?

Decision_Tree Q1 Is RC-1 Standard Available for Routine Use? Yes Use External Std Method (Most Accurate) Q1->Yes Yes No Use RRF Method Q1->No No (Expensive/Unstable) Report Report Result Yes->Report Check Is RRF within 0.8 - 1.2? No->Check Calc Calculate Impurity: Area(Imp) / Area(API) * (1/RRF) Calc->Report Check->Calc No (Apply Correction) Check->Report Yes (Correction Optional but Recommended)

Figure 2: Decision matrix for applying RRF in routine quality control.

Part 5: Conclusion & Recommendations

For Imidafenacin Related Compound 1 , the determination of RRF is not merely a documentation exercise but a critical safety control. Due to the likely hypochromic shift (lower UV response) of the impurity compared to the API at 220 nm, failing to apply an RRF correction will lead to under-reporting of impurity levels.

Final Recommendations:

  • Adopt the Slope Method: Do not rely on single-point calibration for initial validation.

  • Re-verify: If the HPLC method changes (e.g., different column brand or mobile phase pH adjustment), the RRF must be re-verified as solvatochromic effects can alter the

    
     of the imidazole ring.
    
  • Documentation: Explicitly list the RRF (e.g., 0.66) and the Correction Factor (1.51) in the method SOP to prevent calculation errors by analysts.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Japanese Pharmacopoeia (JP). General Tests, Processes and Apparatus: Liquid Chromatography. Pharmaceuticals and Medical Devices Agency (PMDA). Link

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[2] Link

  • PubChem. Imidafenacin Compound Summary. National Library of Medicine. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[]

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Imidafenacin Related Compound 1 (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide; CAS 170105-20-1) presents a specific analytical challenge.[][2] Structurally, it is the desmethyl analog of the parent API, differing only by the absence of a methyl group on the imidazole ring.[2] This minor structural variance demands a detector strategy that balances sensitivity with specificity.[][2]

This guide evaluates the three primary detection modalities—Ultraviolet (UV) , Mass Spectrometry (MS) , and Charged Aerosol Detection (CAD) —providing experimental evidence to guide your selection based on the development phase, from early R&D to routine Quality Control (QC).[]

The Analyte: Physicochemical Context

Before selecting a detector, we must understand the signal source.[][2]

  • Chemical Structure: C19H19N3O (MW: 305.38 g/mol ).[][2]

  • Chromophores: Two phenyl rings and one imidazole ring.[][2][3]

  • Ionization: Basic nitrogen on the imidazole allows for facile protonation (

    
    ) in acidic media.[][2]
    
  • Volatility: Non-volatile, making it suitable for CAD/ELSD but requiring nebulization.[][2]

Scientific Insight: The absence of the methyl group in Related Compound 1 causes a negligible shift in the


 compared to Imidafenacin.[][2] Both exhibit strong absorption in the low UV range (210–220 nm) due to 

transitions of the diphenyl moiety.[][2]
Detector Performance Comparison
A. UV-Visible Detection (PDA/TUV)

The Industry Workhorse[][2]

Mechanism: Measures light absorption at specific wavelengths.[][2] Performance: For Related Compound 1, UV detection at 220 nm is the standard for routine quantification.[][2] The specific extinction coefficient (


) is high enough to reach ICH reporting thresholds (0.05%) without derivatization.[][2]
  • Pros: Robust, linear, and cost-effective.

  • Cons: Non-specific. Co-eluting non-chromophoric impurities are invisible; co-eluting chromophores can inflate results.[][2]

B. Mass Spectrometry (LC-MS/MS)

The Sensitivity & ID Specialist

Mechanism: Ionization (ESI+) followed by mass-to-charge (


) separation.[][2]
Performance: 
Essential for trace analysis (<0.05%) and structural confirmation. Related Compound 1 generates a distinct precursor ion at m/z 306.2  (

), distinguishable from Imidafenacin (

320.2).[][2]
  • Pros: Absolute specificity; orders of magnitude more sensitive than UV.[][2]

  • Cons: Response depends on ionization efficiency (matrix effects); requires volatile buffers (formate/acetate) which may alter separation compared to phosphate methods.[][2]

C. Charged Aerosol Detection (CAD)

The Mass Balance Arbiter

Mechanism: Nebulization and charge transfer to analyte particles.[][2] Performance: CAD provides a "universal" response roughly proportional to mass, independent of chromophores.[][2]

  • Pros: Ideal for calculating Relative Response Factors (RRF) when reference standards are scarce.[][2]

  • Cons: Nonlinear at low concentrations; sensitive to mobile phase gradients.[][2]

Comparative Data Summary
MetricUV-Vis (220 nm) LC-MS (ESI+) CAD
Limit of Detection (LOD) ~0.05 µg/mL~0.001 µg/mL~0.1 µg/mL
Linearity (

)
> 0.999> 0.995 (Dynamic Range Limited)> 0.990 (Polynomial fit often needed)
Specificity Moderate (Retention time dependent)High (Mass + RT dependent)Low (Universal)
Suitability Routine QC & Stability Impurity ID & Trace Analysis RRF Determination & Mass Balance
Experimental Protocols
Protocol A: Standard HPLC-UV Method (QC Compliant)

Adapted from validated methods for Imidafenacin related substances.

  • Instrument: HPLC with PDA/UV detector.

  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Inertsil ODS-3).[]
    
  • Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[][2]

  • Flow Rate: 1.0 mL/min.[][2]

  • Gradient:

    • 0-10 min: 35% B[][2][4]

    • 10-25 min: 35%

      
       65% B[][2][4]
      
    • 25-30 min: 65% B[][2][4]

  • Detection: 220 nm.[][2]

  • Injection Vol: 10 µL.

  • System Suitability: Resolution (

    
    ) between Imidafenacin and Related Compound 1 must be 
    
    
    
    .[][2]
Protocol B: LC-MS Compatible Method (Identification)
  • Mobile Phase A: 0.1% Formic Acid in Water.[][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Settings: ESI Positive Mode; Scan range 100–500

    
    .[][2]
    
  • Target Ion: Extracted Ion Chromatogram (EIC) at

    
     306.2.[][2]
    
Decision Workflow: Selecting the Right Detector

The following logic flow illustrates the decision-making process for selecting the appropriate detector based on the analytical objective.

DetectorSelection Start Analytical Objective Q1 Is the impurity level expected to be < 0.05%? Start->Q1 Q2 Is a Reference Standard available? Q1->Q2 No Path_Trace Trace Analysis / Genotoxic Screening Q1->Path_Trace Yes Path_Routine Routine QC / Release Testing Q2->Path_Routine Yes Path_RRF RRF Determination / Mass Balance Q2->Path_RRF No MS LC-MS (ESI+) (High Sensitivity) Path_Trace->MS UV HPLC-UV (220 nm) (High Robustness) Path_Routine->UV CAD CAD / ELSD (Universal Response) Path_RRF->CAD MS->UV Method Transfer CAD->UV Calibrate RRF

Figure 1: Decision matrix for detector selection based on analytical requirements (Sensitivity vs. Availability of Standards).

References
  • National Institutes of Health (NIH) PubChem. Imidafenacin Compound Summary. Retrieved from [Link][][2]

  • Google Patents.CN103063795A - Methods for determining the content of imidafenacin and detecting related substances.
  • ResearchGate. Identification of impurities in imidafenacin raw material and its tablets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.